Gomisin G

Catalog No.
S765534
CAS No.
62956-48-3
M.F
C30H32O9
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gomisin G

CAS Number

62956-48-3

Product Name

Gomisin G

IUPAC Name

[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1

InChI Key

OFDWKHIQKPKRKY-DSASHONVSA-N

SMILES

Array

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC

Gomisin G has been reported in Kadsura interior, Schisandra sphenanthera, and other organisms with data available.
See also: Schisandra chinensis fruit (part of).

Chemical Identity and Properties of Gomisin G

Author: Smolecule Technical Support Team. Date: February 2026

Gomisin G is classified as a dibenzocyclooctadiene lignan, which is the characteristic chemical skeleton for bioactive lignans found in Schisandra chinensis [1].

The table below summarizes its key chemical properties as provided by SwissADME analysis:

Property Description for this compound
IUPAC Name Not specified in search results
Chemical Formula C~30~H~32~O~9~ [2]
Molecular Weight 536.57 g/mol [2]
Heavy Atoms 39 [2]
Structure Dibenzocyclooctadiene skeleton with various substituents [1]

Sources and Extraction Methods

This compound is one of the many lignans present in the fruits and other parts of the Schisandra chinensis plant [3] [2].

  • Plant Source: The fruits of Schisandra chinensis are the primary source, though lignans are also found in leaves, stems, and roots [3] [2].
  • Extraction Techniques: Advanced extraction techniques are employed to isolate lignans from the plant material.
    • Supercritical CO₂ Extraction (SFE): This is a modern, green method. One study optimized SFE using carbon dioxide at 350 bar and 60°C with 2% ethanol as a co-solvent, successfully identifying a spectrum of lignans, including this compound, in the extract [1].
    • High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatographic technique highly suitable for separating natural products like lignans [4]. While the cited study detailed the separation of schizandrin and gomisin A using a solvent system of n-hexane–ethyl acetate–methanol–water, similar principles can be applied for the purification of other lignans like this compound [4].
    • Conventional Solvent Extraction: Sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is a common first step to obtain a crude extract containing lignans [5] [6].

Analytical Identification and Workflow

Lignans in complex plant extracts are typically identified using chromatographic and mass spectrometric techniques. The general workflow for processing and analyzing Schisandra chinensis to identify compounds like this compound is as follows:

Start Plant Material (Schisandra chinensis fruits) Step1 Drying and Grinding Start->Step1 Step2 Extraction Step1->Step2 Step3 Crude Extract Step2->Step3 Step4 Solvent Partition/Fractionation Step3->Step4 Step5 Fraction containing Lignans Step4->Step5 Step6 Chromatographic Separation (e.g., HSCCC, Silica Gel CC) Step5->Step6 Step7 Isolated Compound Step6->Step7 Step8 Structural Elucidation (NMR, HPLC-MS/MS) Step7->Step8 End Identified this compound Step8->End

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): This is a powerful method for identifying compounds in mixtures. In one study, a supercritical CO₂ extract was analyzed using HPLC-SPD-ESI-MS/MS, and 26 different lignans were identified based on their mass-to-charge ratios (m/z) and fragmentation patterns [1]. This compound was listed among these identified lignans [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the precise molecular structure of an isolated compound, as was done for the related lignan Gomisin L1 [5].

Research Status and Future Directions

While this compound is recognized as a constituent of Schisandra chinensis, the search results indicate that its individual biological activities and mechanisms of action are not as extensively characterized as other lignans from the same plant, such as Gomisin A or Schisandrin B.

  • Context from Other Lignans: The broader family of Schisandra lignans demonstrates a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects [3] [2]. It is plausible that this compound shares some of these properties, but targeted studies are needed for confirmation.
  • Current Challenges and Strategies: A 2025 review highlights that the clinical application of Schisandra lignans in general is often hindered by challenges such as poor solubility and limited bioavailability [2]. The field is exploring innovative strategies to overcome these hurdles, including:
    • Novel Drug Delivery Systems: Developing nano-formulations to improve targeted delivery and efficacy [7] [2].
    • Combination Therapies: Investigating synergistic effects when lignans are combined with other therapeutic agents [2].

References

Pharmacological Activities & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from preclinical studies on Gomisin G.

Activity/Effect Experimental Model Dosage/Concentration Key Results Citation
Anti-Cancer (Colon) LoVo colon cancer cells 1, 5, 10 μM for 3-5 days Suppressed cell viability & colony formation; induced apoptosis (increased sub-G1 population, cleaved PARP/Caspase-3); ↓ p-AKT, cyclin D1, p-Rb. [1]
Anti-Cancer (Breast) MDA-MB-231 and MDA-MB-468 (TNBC cells) 1, 5, 10 μM for 3-5 days Suppressed viability in TNBC cells; induced G1 cell cycle arrest; ↓ p-AKT, cyclin D1 (via proteasome), p-Rb. No apoptosis induction. [2]
CYP Enzyme Inhibition Human CYP3A4 and CYP3A5 enzymes In vitro assay Inhibited CYP3A4/5 activities; predicted to significantly increase AUC of co-administered drugs metabolized by CYP3A. [3]
Anti-HIV Activity H9 lymphocytes infected with HIV-1 EC₅₀ = 0.006 μg/mL Inhibited viral replication. [4]
Cytotoxicity Human HL60 cells IC₅₀ = 48.3 μM Showed cytotoxic effect. [4]

Mechanism of Action: Signaling Pathways

This compound primarily exerts its anti-cancer effects by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.

G GomisinG This compound PI3K_AKT PI3K/AKT Pathway GomisinG->PI3K_AKT Suppresses pAKT ↓ Phospho-AKT (p-AKT) PI3K_AKT->pAKT CyclinD1 ↓ Cyclin D1 (Proteasomal Degradation) pAKT->CyclinD1 Apoptosis Induces Apoptosis pAKT->Apoptosis Promotes (in some cell types) CDK CDK4/6 Activity CyclinD1->CDK Disrupts pRb ↓ Phospho-Rb (p-Rb) G1_Arrest G1 Phase Cell Cycle Arrest pRb->G1_Arrest CDK->pRb ↓ Phosphorylation CleavedCaspase3 Cleaved Caspase-3 Apoptosis->CleavedCaspase3 CleavedPARP Cleaved PARP Apoptosis->CleavedPARP

This compound mechanism: suppresses PI3K/AKT signaling, reducing Cyclin D1 and phospho-Rb to induce G1 arrest; promotes apoptosis in some cancers. [1] [2]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

  • Cell Viability (MTT) Assay [1] [2]

    • Cell Lines: LoVo (colon cancer), MDA-MB-231, MDA-MB-468 (TNBC), T47D, MCF-7 (non-TNBC controls).
    • Treatment: Cells treated with this compound (0, 1, 5, 10 µM) or vehicle control (DMSO) for 3 and 5 days.
    • Procedure: MTT reagent added and incubated for 4 hours at 37°C. Formazan crystals dissolved in DMSO, and absorbance measured at 570 nm.
  • Colony Formation Assay [1]

    • Procedure: 500 LoVo cells/well seeded in a 6-well plate. After 24h, treated with DMSO, 10 µM this compound, or 10 µM Gomisin O (negative control) for 10 days.
    • Analysis: Cells washed, stained with 0.4% crystal violet, and colonies imaged and counted.
  • Western Blot Analysis [1] [2]

    • Protein Extraction: Cell lysates centrifuged at 14,000 rpm for 15 min at 4°C.
    • Electrophoresis & Transfer: Proteins separated by SDS-PAGE and transferred to a nitrocellulose membrane.
    • Antibody Incubation: Membranes probed with primary antibodies (against PARP, caspase-3, pAKT, AKT, cyclin D1, pRb, Rb, etc.) overnight, followed by HRP-conjugated secondary antibodies.
    • Detection: Signals detected using chemiluminescence reagent and visualized with a ChemiDoc system.
  • Apoptosis Detection (Annexin V/PI Staining) [1] [2]

    • Procedure: Cells treated with 10 µM this compound for 24h, detached, and washed.
    • Staining: Resuspended in buffer containing Annexin V-FITC for 15 min in the dark, then incubated with PI.
    • Analysis: Cell fluorescence analyzed immediately using flow cytometry (e.g., FACSCalibur).
  • Cell Cycle Analysis [1] [2]

    • Procedure: Cells treated with 10 µM this compound for 72h, collected, and fixed in 70% ice-cold ethanol overnight at 4°C.
    • Staining: Fixed cells treated with RNase for 30 min at 37°C, then stained with PI.
    • Analysis: DNA content analyzed by flow cytometry to determine cell cycle distribution.

G Start Seed Cells Treat Treat with This compound Start->Treat MTT MTT Assay (Viability) Treat->MTT Colony Colony Formation Treat->Colony Long-term (10 days) WB Western Blot (Mechanism) Treat->WB Short-term (24-48h) Annexin Annexin V/PI (Apoptosis) Treat->Annexin Cycle Cell Cycle Analysis Treat->Cycle Long-term (72h)

Experimental workflow for this compound research, covering viability, mechanism, apoptosis, and cell cycle assays. [1] [2]

Research Considerations

  • Cell-Type Specific Effects: this compound induces apoptosis in colon cancer cells [1] but causes cell cycle arrest without apoptosis in triple-negative breast cancer cells [2]. Always validate the primary mechanism in your model system.
  • Potential for Herb-Drug Interactions: this compound inhibits CYP3A4 and CYP3A5 enzymes [3], which are crucial for drug metabolism. This indicates a high potential for herb-drug interactions, a critical factor to consider in therapeutic development.
  • Limited In Vivo Data: While one study noted this compound recovered grip strength in a mouse model of muscle atrophy [4], more robust in vivo pharmacokinetic and efficacy studies are needed.

References

Compound Profile and Sourcing

Author: Smolecule Technical Support Team. Date: February 2026

Gomisin G is a dibenzocyclooctadiene lignin with the molecular formula C30H32O9 and a molecular weight of 536.57 g/mol [1] [2]. Its CAS registry number is 62956-48-3 [1] [2]. It is a white to off-white solid with predicted solubility in DMSO of approximately 93.18 mM [1] [2].

As a specialized research chemical, this compound is available from suppliers like MedChemExpress and Sigma-Aldrich, with prices for 5 mg ranging from approximately $420 to $433 [1] [2]. It is labeled "For research use only" and is not for human consumption [1].

Pharmacological Activities and Quantitative Data

This compound exhibits a range of pharmacological activities. The table below summarizes key quantitative data from preclinical studies.

Pharmacological Activity Experimental Model Key Metrics & Results Cited Source
Anti-HIV Activity H9 cells infected with HIV-1 EC₅₀ = 0.006 μg/mL (≈ 0.011 μM) [1] [1]
Anti-Cancer Activity (TNBC) MDA-MB-231 & MDA-MB-468 cell lines Inhibited cell viability; induced G1 phase cell cycle arrest [3] [3]
Anti-Cancer Activity (Colon) LoVo cell line IC₅₀ = 38.2 μM (Antioxidant); 48.3 μM (Cytotoxicity) [1] [1]
Anti-Inflammatory & Muscle Atrophy C2C12 myotubes; Immobilized mouse model 1 mg/kg/day (in vivo) recovered grip strength; suppressed degradation factors in vitro [1] [1]
Content Enhancement S. chinensis fruit with NO & heat stress Increased level by 8.18-fold [4] [5] [4] [5]

Mechanisms of Action

This compound's therapeutic effects result from its multi-target mechanism of action, with the most detailed evidence in triple-negative breast cancer (TNBC).

→ this compound Mechanism in Triple-Negative Breast Cancer (TNBC)

The diagram below illustrates the experimentally observed mechanism of this compound in TNBC cells like MDA-MB-231, based on the search results [1] [3].

G GomisinG This compound pAKT p-AKT (Phosphorylated AKT) GomisinG->pAKT Suppresses CyclinD1 Cyclin D1 GomisinG->CyclinD1 Promotes Proteasomal Degradation pAKT->CyclinD1 Regulates pRB p-RB (Phosphorylated RB) CyclinD1->pRB Regulates G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest Decrease Leads To pRB->G1_Arrest Decrease Leads To Proliferation Inhibition of Cell Proliferation G1_Arrest->Proliferation Results In

Key points of this mechanism:

  • Apoptosis-Independent Pathway: this compound inhibits cancer cell growth by suppressing proliferation and inducing cell cycle arrest, rather than triggering apoptosis [3].
  • AKT-Cyclin D1 Axis Suppression: It directly inhibits AKT phosphorylation, reducing downstream Cyclin D1 levels via proteasomal degradation [1] [3].
  • Cell Cycle Arrest: Reduced Cyclin D1 and phosphorylated retinoblastoma protein (pRB) levels cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation [1] [3].

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited literature.

→ Anti-TNBC Cell Proliferation and Mechanism Assay [3]

This protocol outlines methods for evaluating this compound's effects on TNBC cell viability and mechanism.

  • Cell Lines and Culture: Use human TNBC cell lines MDA-MB-231 and MDA-MB-468. Culture MDA-MB-231 cells in Leibovitz's L-15 medium at 37°C without CO₂. Culture other lines in appropriate media at 37°C with 5% CO₂.
  • Treatment: Prepare this compound in DMSO. Treat cells with various concentrations (e.g., 0, 1, 5, 10 µM) for 3-5 days. Use DMSO as vehicle control.
  • Viability Assay (MTT): After treatment, add MTT solution to wells and incubate 4 hours at 37°C. Remove media, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.
  • Cell Cycle Analysis (FACS): Treat cells with 10 µM this compound for 72 hours. Fix cells in 70% ethanol, treat with RNase, stain with propidium iodide (PI), and analyze DNA content by flow cytometry.
  • Protein Analysis (Western Blot): Lyse treated cells, separate proteins by SDS-PAGE, transfer to nitrocellulose membrane. Incubate with primary antibodies (anti-pAKT, AKT, Cyclin D1, pRB, RB), then HRP-conjugated secondary antibodies. Detect using chemiluminescence.
→ Metabolomics Analysis for this compound Enhancement in Plants [4] [5]

This method describes using stress to increase this compound content in Schisandra chinensis fruits.

  • Plant Stress Treatment: Apply a combination of exogenous nitric oxide (NO, supplied as sodium nitroprusside) and high-temperature stress to S. chinensis fruits.
  • Metabolite Extraction and Analysis: Use Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MSE). Employ an ACQUITY UPLC BEH C18 column for separation.
  • Data Processing: Use software like Progenesis QI V3.0 and MassLynx V4.2 for untargeted metabolomics data processing. Identify differential metabolites with VIP (Variable Importance in Projection) scores ≥ 1.

Pharmacokinetics and Drug-Likeness

This compound has a molecular weight of 536.57 g/mol, containing 39 heavy atoms [6]. Like other Schisandra lignans, it may face challenges such as poor water solubility and extensive first-pass metabolism, potentially leading to low systemic bioavailability [6]. These properties are crucial considerations for its development as a therapeutic agent.

Future Research and Conclusion

This compound is a high-potency lignan with exciting therapeutic potential. Research indicates promising anticancer and antiviral applications, though clinical development faces challenges including low solubility and bioavailability [6]. Future work should focus on developing novel drug delivery systems to improve its pharmacokinetic profile and further validating its mechanisms and efficacy in advanced disease models.

References

DMSO Solubility of Related Schisandra Lignans

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimentally determined DMSO solubility data for several lignans from Schisandra chinensis, as reported in a screening study [1].

Compound Name DMSO Solubility (mM)
Gomisin J 257.43 mM
Tigloylgomisin P 97.17 mM
Gomisin A 48.02 mM
Schisandrin C 21.67 mM

This data demonstrates a range of solubilities. Although Gomisin G itself is not listed, the values for Gomisin A (48.02 mM) and Schisandrin C (21.67 mM) provide a reasonable benchmark for the solubility you might expect from a similar lignan structure [1].

Experimental Context and Protocols

The solubility data was obtained under specific experimental conditions. Here are the key methodological details from the study:

  • Source and Preparation: The lignans, including Tigloylgomisin P, Gomisin A, and others, were purchased from MedChemExpress. All compounds were initially dissolved in DMSO at a 1 mM stock concentration for screening purposes [1].
  • Cell-Based Assay Application: In the functional experiments, the compounds were applied to Bovine Aortic Endothelial Cells (BAECs) at a final concentration of 1 µM. This was done 90 minutes before a 6-hour incubation with an inflammatory stimulus (IL-1β) [1]. This protocol confirms that solutions prepared from DMSO stocks were suitable for cellular assays.

A Practical Workflow for Solubility Estimation

  • Consult Commercial Suppliers: Check the product information for this compound on chemical supplier websites like MedChemExpress [2]. They often provide solubility data or recommended stock solution concentrations.
  • Use a Conservative Starting Point: In the absence of specific data, a conservative and common approach is to prepare a 1-10 mM stock solution in DMSO, which is typically feasible for many natural products [1].
  • Perform Empirical Testing: Conduct a simple solubility test by gradually adding a small, measured amount of DMSO to a known mass of this compound powder until it fully dissolves. This will give you a practical, experimentally verified maximum solubility for your specific batch.

Pathways and Workflow in Lignan Research

The diagram below summarizes the typical research workflow for studying Schisandra lignans, from extraction to investigating biological activity, as reflected across the search results [1] [3] [4].

G Start Schisandra chinensis Fruits P1 Extraction & Isolation Start->P1 P2 Solubilization (DMSO Stock Solution) P1->P2 P3 In Vitro Biological Assays P2->P3 A1 Antioxidant Activity (DPPH/ABTS Assay [4]) P3->A1 A2 Anti-Inflammatory Activity (NF-κB Pathway [1]) P3->A2 A3 Anti-Cancer Activity (Apoptosis Induction [3]) P3->A3 A4 Hormone Regulation (Testosterone Biosynthesis [4]) P3->A4

References

Gomisin G: Chemical & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the core technical data available for Gomisin G from the search results.

Property Details
Chemical Name This compound [1] [2] [3]
CAS Number 62956-48-3 [1] [2] [4]
Molecular Formula C₃₀H₃₂O₉ [1] [2] [3]
Molecular Weight 536.57 g/mol [1] [2] [3]
Chemical Family Dibenzocyclooctadiene Lignan [5] [6]
Source Plant Schisandra chinensis (Fruit) [1] [5] [6]
Reported Pharmacological Activities Anti-HIV, anti-liver cancer, anti-inflammatory, activity against triple-negative breast cancer cells, improves muscle strength in disuse atrophy models [1] [7].

| Key Pharmacological Mechanisms | - Suppresses AKT phosphorylation & causes G1 cell cycle arrest in cancer cells [1].

  • Enhances mitochondrial biogenesis via Sirt1/PGC-1α pathway in muscle [7].
  • Inhibits cytochrome P450 enzymes (CYP3A4/5), indicating potential for herb-drug interactions [8]. |

Analytical Methods for Identification and Quantification

While a full extraction protocol is not provided, research methodologies confirm that this compound is identified and analyzed using advanced chromatographic techniques, primarily from extracts of the Schisandra chinensis fruit.

  • Reference Standard: Studies use an isolated and purified this compound compound as a reference standard for identification and quantification [9]. This is a critical prerequisite for developing any analytical method.
  • Instrumentation: The primary technique used is UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) [9]. This method combines high-resolution separation with accurate mass measurement, ideal for identifying specific compounds in a complex plant extract.
  • Experimental Context: In metabolic profiling studies, the fruit, roots, stems, and leaves of Schisandra chinensis are dried, powdered, and then extracted. The resulting extracts are dissolved in methanol for analysis via UPLC-QTOF-MS, where this compound is one of the compounds identified by comparing its retention time and mass data to the reference standard [9].

The workflow for the analytical identification of this compound in plant samples can be summarized as follows:

G Start Plant Material (Schisandra chinensis) Step1 1. Sample Preparation (Drying, Powdering) Start->Step1 Step2 2. Extraction (Solvent Extraction) Step1->Step2 Step3 3. Analysis (UPLC-QTOF-MS) Step2->Step3 Step4 4. Compound Identification Step3->Step4 Result Identification & Quantification of this compound Step4->Result Database Reference Standard (Pure this compound) Database->Step4

References

Quantitative Biological Activity of Gomisin G

Author: Smolecule Technical Support Team. Date: February 2026

Activity / Assay Cell Line / System Result / Value Context / Note
Anti-HIV [1] H9 cells (infected with HIV-1 3B) EC~50~ = 0.011 µM Inhibition of viral replication (p24 antigen ELISA)
Cytotoxicity [1] Human HL-60 cells IC~50~ = 48.3 µM XTT assay
Antioxidant [1] Human HL-60 cells IC~50~ = 38.2 µM Inhibition of TPA-stimulated H~2~O~2~ production
Anti-Colon Cancer [2] LoVo cells Growth Inhibition Dose & time-dependent (1-10 µM, 3-5 days); MTT assay
Anti-Colon Cancer [2] LoVo cells Induced Apoptosis Increased sub-G1 population, PARP cleavage (10 µM, 24h)
Anti-Breast Cancer [1] MDA-MB-231 & MDA-MB-468 cells Selective Growth Inhibition Dose-dependent (1-10 µM, 3-5 days); MTT assay

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies from key experiments.

Cell Viability Assay (MTT Assay)

This protocol was used to determine Gomisin G's effect on the viability of LoVo colon cancer cells [2].

  • Cell Line: LoVo human colon cancer cells.
  • Culture Conditions: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Treatment:
    • Prepare this compound stock solution in DMSO and dilute to required concentrations (e.g., 1, 5, 10 µM) with culture medium.
    • Treat cells with the compound for 3 to 5 days. A control group should be treated with DMSO only.
  • Viability Measurement:
    • After treatment, incubate cells with MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 4 hours at 37°C.
    • Dissolve the resultant formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a spectrophotometer. Reduced absorbance indicates inhibition of cell viability.
Western Blot Analysis

This protocol was used to investigate the mechanism of action, such as apoptosis induction via PARP cleavage in LoVo cells [2].

  • Cell Treatment: Treat LoVo cells with this compound (e.g., 10 µM) for 24 hours.
  • Protein Extraction and Separation:
    • Lyse the cells and centrifuge the lysates at 14,000 rpm at 4°C to collect the supernatant containing the proteins.
    • Separate the proteins by SDS-PAGE (Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis).
  • Protein Transfer and Detection:
    • Transfer the separated proteins from the gel to a nitrocellulose membrane.
    • Block the membrane to prevent non-specific antibody binding.
    • Probe the membrane with a primary antibody (e.g., against PARP, purchased from Cell Signaling Technology) followed by an HRP-conjugated secondary antibody.
    • Detect the bound antibodies using a chemiluminescence detection system. The appearance of a cleaved PARP band is a marker of apoptosis.
Cell Cycle Analysis by Flow Cytometry

This protocol was used to assess this compound's effect on the cell cycle in LoVo cells, showing accumulation in the sub-G1 phase [2].

  • Cell Treatment and Fixation:
    • Treat LoVo cells with this compound (e.g., 10 µM) for 72 hours.
    • Detach, collect, and wash the cells with FACS buffer (1% FBS in PBS).
    • Fix the cells in ice-cold 70% ethanol at 4°C overnight.
  • Staining and Analysis:
    • After fixation, wash the cells and resuspend in a buffer containing RNase for 30 minutes at 37°C to digest RNA.
    • Stain the cellular DNA by incubating the cells with Propidium Iodide (PI).
    • Immediately analyze the samples using a flow cytometer (e.g., FACSCalibur). The distribution of DNA content in different phases (sub-G1, G1, S, G2/M) can be determined using analysis software.

Mechanism of Action in Cancer Cells

The anti-cancer activity of this compound, particularly in colon cancer cells, involves the inhibition of key signaling pathways and the induction of apoptosis. The diagram below illustrates this mechanism.

g This compound Mechanism in Colon Cancer cluster_pathway PI3K/AKT Signaling Pathway cluster_effects Cellular Effects GomisinG This compound AKT AKT Phosphorylation GomisinG->AKT Suppresses CyclinD1 Cyclin D1 Level AKT->CyclinD1 pRb Rb Phosphorylation AKT->pRb Apoptosis Apoptosis Inhibition AKT->Apoptosis CellCycle Cell Cycle Progression (G1 to S Phase) CyclinD1->CellCycle G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Decreases pRb->CellCycle pRb->G1Arrest Decreases ApoptosisInduction Apoptosis Induction Apoptosis->ApoptosisInduction Promotes PARP PARP Cleavage ApoptosisInduction->PARP SubG1 Sub-G1 Population ApoptosisInduction->SubG1

This compound inhibits AKT phosphorylation, leading to cell cycle arrest and apoptosis.

Content and Source Limitations

It's important to note that the available data on this compound is promising but not exhaustive.

  • Natural Source: this compound can be found in Schisandra plants, with one study quantifying it in the fruit of Schisandra rubriflora at 197 mg per 100 g of dry weight [3].
  • Research Gaps: The current preliminary data is primarily from in vitro cell-based studies. More comprehensive screening, including in vivo efficacy, pharmacokinetics, and safety profiles, is needed to fully assess its therapeutic potential [2] [1].

References

Application Notes: Gomisin G as a Potential Anti-Colon Cancer Agent

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Gomisin G, a lignan isolated from Schisandra chinensis, exhibits significant anti-proliferative and pro-apoptotic effects in human colon cancer cells (LoVo cell line). The proposed mechanism involves the suppression of the PI3K-AKT signaling pathway, a key driver of cell survival and growth. This suppression leads to a cascade of events including cell cycle arrest and the induction of mitochondrial apoptosis [1].

Key Experimental Findings: The following table summarizes the quantitative findings from the key study on this compound's effects in LoVo colon cancer cells [1].

Experimental Model Treatment Key Findings Significance/Outcome
Cell Viability (MTT Assay) This compound (1, 5, 10 μM) for 3 & 5 days Significant, dose- and time-dependent suppression of cell viability. This compound was the most effective among several similar Gomisin compounds (D, J, N, O).
Clonogenic Survival This compound (10 μM) for 10 days Significant reduction in the number and size of cell colonies. Demonstrates long-term suppression of proliferative capacity.
Apoptosis (Annexin V/PI Staining) This compound (10 μM) for 24 hours Increased population of Annexin V-positive cells. Confirms induction of programmed cell death.
Apoptosis (Western Blot) This compound (10 μM) Increased levels of cleaved PARP and cleaved Caspase-3. Molecular confirmation of apoptosis activation.
Cell Cycle Analysis (PI Staining) This compound (10 μM) for 72 hours Remarkable accumulation of cells in the sub-G1 phase. Sub-G1 phase is indicative of apoptotic cells with fragmented DNA.
Cell Cycle (Western Blot) This compound (10 μM) Reduced levels of Cyclin D1 and phosphorylated Rb protein. Explains cell cycle arrest and halting of proliferation.
Signaling Pathway (Western Blot) This compound (10 μM) Reduced phosphorylation level of AKT (pAKT). Identifies suppression of PI3K-AKT as a key mechanistic pathway.

Detailed Experimental Protocol

This protocol is adapted from the methodology described by [1].

Test Compound Preparation
  • Source: this compound (≥98% purity confirmed by HPLC) can be procured from commercial suppliers like Biopurify Phytochemicals Ltd.
  • Stock Solution: Dissolve this compound in high-grade Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 100 mM). Aliquot and store at -20°C.
  • Working Concentrations: Dilute the stock solution in cell culture medium immediately before use. The final DMSO concentration in all treatments (including vehicle control) should not exceed 0.1% (v/v). A typical working concentration range is 1-10 μM.
Cell Culture
  • Cell Line: Human colon adenocarcinoma LoVo cells (can be obtained from the Korean Cell Line Bank or similar repositories).
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Environment: Culture at 37°C in a humidified 5% CO₂ incubator.
  • Passaging: Subculture cells at ~80% confluence using a standard trypsinization protocol.
Key Assays and Methodologies

3.1. Cell Viability Assay (MTT Assay)

  • Purpose: To assess the dose- and time-dependent cytotoxic effects of this compound.
  • Procedure:
    • Seed LoVo cells in a 96-well plate at a density of 3-5 x 10³ cells/well and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 0, 1, 5, 10 μM) or vehicle control (0.1% DMSO). Include blanks (medium only).
    • Incubate for the desired duration (e.g., 72 hours).
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate cell viability as a percentage relative to the vehicle control.

3.2. Colony Formation Assay

  • Purpose: To evaluate the long-term clonogenic survival and proliferative capacity of cells after treatment.
  • Procedure:
    • Seed LoVo cells at a very low density (e.g., 500 cells/well in a 6-well plate).
    • After 24 hours, treat the cells with this compound (10 μM) or vehicle control.
    • Replace the culture medium every 3-4 days and maintain the treatment for 10-14 days.
    • Once visible colonies form, terminate the assay by washing with PBS and fixing with 70% ethanol.
    • Stain the colonies with 0.4% Crystal Violet (in methanol) for 1 hour.
    • Rinse with water, air-dry, and capture images. Manually count colonies containing >50 cells or use colony counting software.

3.3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Purpose: To quantify the population of cells undergoing apoptosis.
  • Procedure:
    • Seed and treat LoVo cells in 6-well plates (e.g., with 10 μM this compound for 24 hours).
    • Harvest cells (both adherent and floating) using gentle trypsinization.
    • Wash cells twice with cold PBS and resuspend in 1X Annexin V binding buffer.
    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze the stained cells immediately using a flow cytometer (e.g., BD FACSCalibur).
    • Differentiate live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

3.4. Cell Cycle Analysis by PI Staining

  • Purpose: To determine the effect of this compound on cell cycle distribution.
  • Procedure:
    • Treat LoVo cells (e.g., with 10 μM this compound for 72 hours) and harvest.
    • Wash with PBS and fix the cells in ice-cold 70% ethanol overnight at 4°C.
    • The next day, wash cells to remove ethanol and treat with RNase A (to digest RNA) for 30 minutes at 37°C.
    • Stain cellular DNA with Propidium Iodide (PI) solution.
    • Analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (apoptotic cells), can be determined.

3.5. Protein Expression Analysis by Western Blotting

  • Purpose: To investigate molecular mechanisms by analyzing key protein markers.
  • Procedure:
    • Lyse treated LoVo cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Quantify protein concentration using a BCA or Bradford assay.
    • Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C.
      • Key Antibodies: p-AKT, total AKT, Cleaved PARP, Cleaved Caspase-3, Cyclin D1, p-Rb, β-Actin (loading control).
    • The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

Signaling Pathway Workflow

The diagram below summarizes the experimentally demonstrated mechanistic workflow of this compound in LoVo colon cancer cells.

gomisin_g_mechanism GomisinG This compound Treatment PI3K_AKT Suppresses PI3K/AKT Pathway GomisinG->PI3K_AKT DownstreamEffects Downstream Effects PI3K_AKT->DownstreamEffects Apoptosis Induces Apoptosis DownstreamEffects->Apoptosis CellCycleArrest Causes Cell Cycle Arrest DownstreamEffects->CellCycleArrest CleavedPARP ↑ Cleaved PARP Apoptosis->CleavedPARP CleavedCasp3 ↑ Cleaved Caspase-3 Apoptosis->CleavedCasp3 SubG1 ↑ Sub-G1 Population Apoptosis->SubG1 CyclinD1_pRb ↓ Cyclin D1 ↓ p-Rb CellCycleArrest->CyclinD1_pRb

Notes & Limitations

  • Single Study Source: This protocol is based entirely on one primary research article [1]. The scientific community requires validation through independent replication in other laboratories.
  • In-Vitro Focus: The provided data and protocols are for in-vitro cell line models. The efficacy and safety of this compound in animal models or humans remain to be fully investigated.
  • Comparative Lack of Data: The search results indicate that other Gomisins (like Gomisin A and B) have been studied for anti-colon cancer effects via different pathways (e.g., AMPK/p38) [2] [3], but no direct comparative protocol with this compound is available.

References

Comprehensive Application Notes and Protocols: Gomisin G-Induced Apoptosis Detection Using Annexin V Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gomisin G and Its Therapeutic Potential

This compound is a lignan compound derived from the fruits of Schisandra chinensis, a plant traditionally used in herbal medicine across Korea, China, Japan, and Russia [1]. This natural product has gained significant attention in recent years due to its promising anti-cancer properties, particularly against aggressive cancer types. Recent investigations have demonstrated that this compound exhibits potent anti-proliferative activity against colon cancer cells by targeting key intracellular signaling pathways and inducing programmed cell death [1] [2]. The compound belongs to a class of schisandra lignans that have documented anti-inflammatory, antioxidant, and hepatoprotective effects, positioning this compound as a compelling candidate for drug development [1].

The significance of this compound in oncology research stems from its multi-faceted mechanism of action, which includes suppression of cancer cell viability, induction of apoptotic cell death, and inhibition of cell cycle progression [1] [2]. Colorectal cancer remains the fourth leading cause of cancer-related deaths globally, with approximately 700,000 deaths reported annually out of 1.4 million diagnosed cases in 2012 alone [1]. The prognosis for colorectal cancer patients depends heavily on the stage of metastasis, with a 5-year survival rate of around 65.2% [1]. The limitations of conventional therapies in treating advanced metastatic disease underscore the urgent need for novel therapeutic agents like this compound that can target critical cell survival pathways in cancer cells.

Principles of Apoptosis Detection Using Annexin V Assays

Biochemical Basis of Annexin V Staining

Apoptosis, or programmed cell death, is a fundamental biological process characterized by a series of morphological and biochemical changes in cells [3]. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner leaflet to the outer leaflet of the plasma membrane [4]. This loss of membrane asymmetry serves as a specific recognition signal for phagocytic cells to engulf apoptotic cells, preventing the release of harmful cellular contents and subsequent inflammatory responses [4]. In viable cells, PS is predominantly located on the inner membrane surface, but during early apoptosis, this phospholipid becomes exposed on the cell exterior while membrane integrity remains largely intact [4].

The Annexin V assay capitalizes on this phenomenon by utilizing recombinant Annexin V protein, which binds with high affinity to exposed PS in a calcium-dependent manner [4] [5]. When conjugated to fluorochromes such as FITC, Annexin V serves as a sensitive probe for detecting early apoptotic cells via flow cytometry or fluorescence microscopy [4]. The assay is typically combined with a membrane-impermeant DNA-binding dye such as propidium iodide (PI) to distinguish between early apoptotic cells (Annexin V+/PI−), late apoptotic/necrotic cells (Annexin V+/PI+), and viable cells (Annexin V−/PI−) [4] [5]. This differentiation capability makes the Annexin V/PI dual staining approach particularly valuable for assessing the stage of cell death and confirming the apoptotic nature of observed cytotoxicity.

Comparison with Other Apoptosis Detection Methods

Table 1: Comparison of Major Apoptosis Detection Methods

Method Detection Principle Stage of Apoptosis Detected Advantages Limitations
Annexin V Assay PS externalization on cell membrane Early apoptosis High specificity for early apoptosis, live cell analysis, quantitative Cannot distinguish apoptosis from other PS-exposing cell death forms
TUNEL Assay DNA fragmentation Late apoptosis Specific for DNA strand breaks, works on tissue sections Requires cell fixation, later apoptosis stage detection
Caspase Activity Assays Caspase enzyme activation Mid-stage apoptosis Provides mechanistic insight into apoptotic pathways Requires cell lysis, endpoint assay only
Mitochondrial Membrane Potential ΔΨm disruption using JC-1 or TMRM Early-mid apoptosis Can detect stress before PS externalization Technically challenging, requires specific dyes
Western Blot for Apoptotic Markers Cleavage of PARP, caspases Mid-late apoptosis Confirms molecular mechanisms of apoptosis Semi-quantitative, requires cell lysis

While several methods exist for detecting apoptosis, the Annexin V assay offers distinct advantages for early apoptosis detection and live cell analysis [4]. Unlike TUNEL assays that detect DNA fragmentation occurring in later stages of apoptosis, or caspase activity assays that require cell lysis, the Annexin V method allows for real-time, quantitative analysis of apoptosis in intact cells [4]. This capability makes it particularly suitable for high-throughput screening of potential therapeutic compounds like this compound. However, researchers should note that Annexin V staining cannot differentiate between apoptosis and other forms of programmed cell death that involve PS externalization, such as necroptosis [4]. Therefore, complementary methods are often employed to confirm apoptotic mechanisms.

Experimental Data Summary for this compound Effects

This compound Effects on Cell Viability and Apoptosis

Table 2: Summary of Experimental Findings on this compound Effects in Colon Cancer Cells

Parameter Assessed Experimental Method Key Findings Significance Reference
Cell Viability MTT assay Dose- and time-dependent suppression of LoVo cell viability; significant inhibition at 10 μM Confirms direct anti-proliferative effect [1]
Clonogenic Capacity Colony formation assay Remarkable reduction in colony numbers after 10-day this compound (10 μM) treatment Demonstrates long-term growth suppression [1]
Apoptosis Induction Annexin V staining Increased Annexin V-positive cells following this compound treatment Confirms apoptosis as cell death mechanism [1] [2]
Apoptotic Markers Western blot Increased cleaved PARP and caspase-3 levels Validates activation of apoptotic pathways [1] [2]
Cell Cycle Analysis Flow cytometry (PI staining) Accumulation of cells in sub-G1 phase; reduced cyclin D1 and pRb Indicates cell cycle arrest and DNA fragmentation [1]
AKT Signaling Western blot Reduced phosphorylation of AKT protein Identifies potential molecular target [1] [2]

The experimental data collectively demonstrate that this compound exerts potent anti-cancer effects through multiple complementary mechanisms. The dose-dependent and time-dependent suppression of cell viability indicates the compound's direct cytotoxicity against colon cancer cells [1]. More importantly, the significant reduction in colony formation capacity suggests that this compound not only kills existing cancer cells but also prevents the long-term proliferative potential of surviving cells, a crucial property for preventing cancer recurrence [1]. The induction of apoptosis is confirmed through multiple complementary approaches, including Annexin V staining, which detects early apoptotic events, and western blot analysis of characteristic apoptotic markers like cleaved PARP and caspase-3 [1] [2].

Molecular Mechanisms of this compound Action

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway plays a vital role in intracellular signal transduction processes regulating proliferation, apoptosis, survival, and cell cycle progression [1]. This pathway is frequently dysregulated in various human cancers, including colorectal cancer, where expressions of phospho-AKT and AKT have been found to be higher in cancer tissues compared to healthy tissues [1]. This compound appears to target this critical pathway by reducing phosphorylation levels of AKT, thereby suppressing PI3K-AKT signaling and its pro-survival effects [1] [2].

In addition to modulating AKT signaling, this compound impacts cell cycle regulatory components [1]. Treatment with this compound significantly reduces the levels of cyclin D1 and phosphorylated retinoblastoma tumor suppressor protein (Rb), both crucial regulators of cell cycle progression [1]. The reduction of these proteins effectively curtails cell cycle progression, contributing to the anti-proliferative effects observed in this compound-treated colon cancer cells. Furthermore, the accumulation of cells in the sub-G1 phase, representative of apoptotic cells with fragmented DNA, provides additional evidence of this compound's capacity to induce programmed cell death [1]. These multifaceted mechanisms collectively contribute to the suppressive effects of this compound on colon cancer growth, positioning it as a promising therapeutic candidate worthy of further investigation.

Detailed Experimental Protocols

Annexin V Staining Protocol for Detecting this compound-Induced Apoptosis

The following protocol provides a standardized method for detecting this compound-induced apoptosis using Annexin V staining, adapted from established methodologies with optimization for compound screening [4] [5] [6].

4.1.1 Materials and Reagents
  • Cells and Culture Materials: Human colon cancer LoVo cells (or other relevant cell lines), complete growth medium (RPMI-1640 supplemented with 10% FBS, 100 U/ml penicillin, and 100 μg/ml streptomycin) [1]
  • Treatment Compound: this compound (purity ≥98% by HPLC, Biopurify Phytochemicals Ltd.) dissolved in DMSO as stock solution, with working concentrations typically ranging from 1-10 μM based on experimental requirements [1]
  • Staining Reagents: Annexin V-FITC conjugate (e.g., Abcam ab14085 or equivalent), propidium iodide (PI) staining solution (1 mg/mL) [4] [5]
  • Buffers: 1X Annexin V binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂), phosphate-buffered saline (PBS), pH 7.4 [4] [5]
  • Equipment: Flow cytometer with 488 nm excitation capability, FITC signal detector (FL1, ~530 nm), and phycoerythrin emission signal detector (FL2, ~575 nm) for PI [4]
4.1.2 Step-by-Step Procedure
  • Cell Preparation and Treatment:

    • Seed LoVo cells at an appropriate density (1-5 × 10⁵ cells per sample) in culture vessels and allow to adhere overnight [1] [4].
    • Treat cells with this compound at desired concentrations (typically 1-10 μM) for specified time periods (24-72 hours based on experimental design). Include vehicle control (DMSO at same dilution as treated groups) and positive control for apoptosis (e.g., 10 μM camptothecin for 4 hours) [1] [3].
  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization without EDTA, followed by washing with serum-containing media to inhibit trypsin activity [4] [5].
    • Combine floating and trypsinized cells, then wash twice with ice-cold PBS by centrifugation (300-400 × g for 5 minutes at room temperature) [4] [5].
  • Annexin V Staining:

    • Resuspend cell pellet in 100 μL of 1X Annexin V binding buffer at a concentration of 1-5 × 10⁶ cells/mL [4] [6].
    • Add 5 μL of Annexin V-FITC conjugate to the cell suspension and mix gently by tapping the tube [4] [5].
    • Incubate for 10-15 minutes at room temperature in the dark [4] [6].
  • Propidium Iodide Staining and Analysis:

    • Add 5 μL of propidium iodide (1 mg/mL) to the cell suspension without washing [4] [5].
    • Incubate for an additional 5-15 minutes on ice or at room temperature in the dark [4] [6].
    • Add 200-400 μL of additional 1X Annexin V binding buffer to maintain cell suspension [4] [5].
    • Analyze by flow cytometry within 1 hour using 488 nm excitation, collecting FITC fluorescence at 530 nm (FL1) and PI fluorescence at >575 nm (FL2) [4].
    • Include appropriate controls: unstained cells, Annexin V-FITC only, and PI only for compensation setup and gating [5].
4.1.3 Data Analysis and Interpretation
  • Flow Cytometry Gating Strategy:

    • Create a dot plot of Annexin V-FITC (FL1) versus PI (FL2) fluorescence.
    • Identify four distinct populations:
      • Viable cells: Annexin V−/PI− (lower left quadrant)
      • Early apoptotic cells: Annexin V+/PI− (lower right quadrant)
      • Late apoptotic/necrotic cells: Annexin V+/PI+ (upper right quadrant)
      • Necrotic cells/damaged: Annexin V−/PI+ (upper left quadrant) [4] [5]
  • Quantification:

    • Calculate the percentage of total apoptotic cells as the sum of early (Annexin V+/PI−) and late (Annexin V+/PI+) apoptotic populations.
    • Compare this compound-treated samples with vehicle controls to determine fold-induction of apoptosis.
    • Perform statistical analysis on triplicate samples to assess significance of observed effects.
Complementary Apoptosis Detection Protocols
4.2.1 Western Blot Analysis for Apoptotic Markers

To confirm apoptosis induction by this compound through molecular markers, western blot analysis can be performed for key apoptotic proteins [1]:

  • Cell Lysis and Protein Extraction: Harvest this compound-treated and control cells, lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify protein concentration.
  • Electrophoresis and Transfer: Separate 20-40 μg of total protein by SDS-PAGE (8-15% gels depending on target protein size) and transfer to nitrocellulose membranes.
  • Antibody Probing: Incubate membranes with primary antibodies against:
    • Cleaved PARP (Cell Signaling Technology) - appears as 89 kDa fragment
    • Cleaved caspase-3 (Cell Signaling Technology) - appears as 17/19 kDa fragments
    • β-actin (Sigma-Aldrich) - loading control (42 kDa) [1]
  • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescence detection system. Normalize protein expression to β-actin and compare between treated and control samples.
4.2.2 Cell Cycle Analysis by Flow Cytometry

To evaluate this compound's effects on cell cycle progression and sub-G1 accumulation [1]:

  • Cell Preparation: Treat LoVo cells with this compound (10 μM) or vehicle control for 24-72 hours.
  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol at 4°C overnight.
  • Staining: Wash fixed cells and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL). Incubate at 37°C for 30 minutes.
  • Analysis: Analyze DNA content by flow cytometry using 488 nm excitation and FL2 detector. Determine cell cycle distribution (sub-G1, G0/G1, S, G2/M) using appropriate software algorithms.

Visual Workflows and Signaling Pathways

Experimental Workflow for this compound Apoptosis Studies

G Start Experimental Setup A Cell Culture LoVo colon cancer cells Start->A B This compound Treatment (1-10 μM, 24-72h) A->B C Cell Harvest (floating + adherent cells) B->C D Annexin V/FITC Staining (15 min, RT, dark) C->D E Propidium Iodide Addition (5-15 min, dark) D->E F Flow Cytometry Analysis E->F G Data Interpretation % Apoptotic Cells F->G H Complementary Assays Western Blot, Cell Cycle G->H

Figure 1: Experimental workflow for assessing this compound-induced apoptosis using Annexin V staining. The sequential process begins with cell culture and treatment, progresses through staining procedures, and culminates in analysis and data interpretation. Complementary assays provide validation of results.

Molecular Mechanism of this compound-Induced Apoptosis

G GG This compound Treatment AKT Reduced AKT Phosphorylation GG->AKT Inhibits Cycle Cell Cycle Arrest ↓Cyclin D1, ↓pRb GG->Cycle Induces PS Phosphatidylserine Externalization AKT->PS Promotes Casp Caspase-3 Activation AKT->Casp Activates Apop Apoptotic Cell Death PS->Apop Early Marker PARP PARP Cleavage Casp->PARP Cleaves Casp->Apop Executioner PARP->Apop Confirms SubG1 Sub-G1 Accumulation (DNA Fragmentation) Cycle->SubG1 Progresses to SubG1->Apop Late Stage

Figure 2: Molecular mechanisms of this compound-induced apoptosis in colon cancer cells. This compound suppresses AKT phosphorylation and induces cell cycle arrest, leading to phosphatidylserine externalization, caspase activation, PARP cleavage, and DNA fragmentation—hallmarks of apoptotic cell death.

Technical Considerations and Troubleshooting

Optimization Guidelines for this compound Studies

When implementing Annexin V assays to study this compound-induced apoptosis, several technical aspects require careful optimization to ensure reliable and reproducible results:

  • Calcium Concentration: Maintain precise calcium concentrations (2.5 mM) in the binding buffer, as Annexin V binding is calcium-dependent. Avoid buffers containing EDTA or other calcium chelators during staining procedures [4] [6].
  • Time Course Considerations: Perform time-course experiments (e.g., 6, 12, 24, 48 hours) to capture the kinetics of this compound-induced apoptosis, as PS externalization precedes complete loss of membrane integrity [4].
  • Dose Response: Include a range of this compound concentrations (1-10 μM) to establish dose-dependent effects, with 10 μM typically showing significant apoptosis induction in LoVo cells based on published studies [1].
  • Handling of Adherent Cells: For adherent cells like LoVo, use gentle trypsinization protocols to avoid artifactual Annexin V binding caused by membrane damage. Validate that trypsinization itself does not increase background apoptosis in control samples [4].
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Annexin V Apoptosis Assays

Problem Potential Causes Solutions
High Background in Controls Excessive trypsinization, improper buffer composition, prolonged sample processing Optimize trypsinization time, verify calcium concentration in buffer, reduce processing time
Weak Annexin V Signal Insufficient Annexin V concentration, inadequate incubation time, expired reagents Titrate Annexin V concentration, extend incubation to 15 min, use fresh reagents
Excessive PI Staining in Viable Population Membrane damage during processing, excessive centrifugation speed, toxic effects Gentler processing, reduce centrifugation force, include viability controls
Inconsistent Results Between Replicates Inconsistent cell counting, variable treatment timing, flow cytometer fluctuations Standardize cell counting method, synchronize treatment timing, calibrate flow cytometer

Conclusion and Research Implications

The comprehensive application notes and protocols presented herein demonstrate that this compound induces apoptosis in colon cancer cells through a mechanism involving AKT signaling inhibition and activation of intrinsic apoptotic pathways [1] [2]. The Annexin V staining protocol provides a robust and reproducible method for detecting early apoptotic events in this compound-treated cells, with complementary western blot and cell cycle assays offering validation through distinct molecular markers. The quantitative data summarized from peer-reviewed studies indicate that this compound exhibits dose-dependent cytotoxicity against colon cancer cells, with significant effects observed at 10 μM concentration [1].

The implications of these findings extend beyond basic research to potential therapeutic applications. The multi-targeted mechanism of this compound, simultaneously affecting cell survival pathways (AKT), cell cycle regulation (cyclin D1, pRb), and apoptotic execution (caspase-3, PARP), suggests potential advantages over single-target agents [1]. Furthermore, the documented effects on triple-negative breast cancer cells indicate that this compound may have broader applicability across cancer types [1]. As drug development professionals continue to explore natural products as sources of novel chemotherapeutic agents, this compound represents a promising candidate worthy of further investigation, particularly in combination studies with conventional chemotherapeutic agents to assess potential synergistic effects.

References

Gomisin G: Mechanisms and Anticancer Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Gomisin G, a lignan isolated from Schisandra chinensis berries, has shown significant suppressive effects on the growth of colon cancer cells. The primary mechanisms identified are the inhibition of the PI3K/AKT signaling pathway, induction of apoptosis, and arrest of cell cycle progression [1] [2].

Mechanism of Action: Signaling Pathway

This compound exerts its effects primarily by attenuating the PI3K/AKT pathway, a crucial regulator of cell survival and proliferation. The following diagram illustrates this mechanism and its downstream consequences on the cell cycle and apoptosis.

G GomisinG This compound PI3K_AKT PI3K/AKT Signaling GomisinG->PI3K_AKT Attenuates Apoptosis Induces Apoptosis PI3K_AKT->Apoptosis Activates CellCycle Cell Cycle Arrest PI3K_AKT->CellCycle Induces CleavedPARP ↑ Cleaved PARP Apoptosis->CleavedPARP CleavedCasp3 ↑ Cleaved Caspase-3 Apoptosis->CleavedCasp3 SubG1 Accumulation of Sub-G1 Population Apoptosis->SubG1 CyclinD1 ↓ Cyclin D1 CellCycle->CyclinD1 pRb ↓ Phospho-Rb CellCycle->pRb

Diagram 1: this compound suppresses PI3K/AKT signaling, inducing cell cycle arrest and apoptosis.

Key Experimental Findings

The anticancer effects of this compound are quantifiable through various cellular assays. Key findings include:

Table 1: Summary of Key Experimental Findings for this compound in LoVo Colon Cancer Cells

Assay Type Key Observation Reported Change/Effect
MTT Assay Cell Viability Significant, dose- and time-dependent suppression [1]
Colony Formation Long-term Proliferation Significant reduction in colony numbers [1]
Western Blot AKT Phosphorylation (pAKT) Reduced level [1]
Cleaved PARP Increased level [1]
Cleaved Caspase-3 Increased level [1]
Cyclin D1 Reduced level [1]
Phospho-Rb (pRb) Reduced level [1]
Flow Cytometry Sub-G1 Population Remarkable accumulation [1] [2]
(Annexin V/PI) Apoptotic Cells Significant induction [1]

Detailed Experimental Protocols

Below is a generalized workflow for evaluating the anticancer effects of this compound, from cell culture to data analysis.

G Start Cell Culture (LoVo Colon Cancer Cells) Step1 Treatment with This compound (e.g., 10 µM) Start->Step1 Step2 Viability & Proliferation Assays (MTT, Colony Formation) Step1->Step2 Step3 Protein Extraction & Western Blot Analysis Step2->Step3 Step4 Apoptosis & Cell Cycle Analysis by Flow Cytometry Step3->Step4 Step5 Data Analysis Step4->Step5

Diagram 2: Experimental workflow for evaluating this compound effects.

Cell Culture and Treatment
  • Cell Line: Human colon cancer LoVo cells (purchased from the Korean Cell Line Bank) [1].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • Treatment: Prepare a stock solution of this compound in DMSO. Treat cells at the desired concentrations (e.g., 10 µM for key assays). Use DMSO alone as a vehicle control [1].
Assessing Cell Viability and Proliferation
  • MTT Assay: [1]
    • Seed LoVo cells in a 96-well plate.
    • After 24 hours, treat with this compound (e.g., 0-10 µM) for 3-5 days.
    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
    • Discard the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate spectrophotometer.
  • Colony Formation Assay: [1]
    • Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
    • After 24 hours, treat with this compound (e.g., 10 µM) or vehicle control.
    • Incubate for 10 days, allowing control cells to form visible colonies.
    • Wash with PBS, fix, and stain colonies with 0.4% crystal violet in methanol.
    • Capture images and count the number of colonies.
Analyzing Apoptosis and Cell Cycle by Flow Cytometry
  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: [1]
    • Harvest LoVo cells after treatment (e.g., with 10 µM this compound for 24 hours).
    • Wash cells with cold PBS and resuspend in Annexin V binding buffer.
    • Add FITC-conjugated Annexin V and PI (50 µg/mL) to the cell suspension.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur). Annexin V-positive cells are identified as apoptotic.
  • Cell Cycle Analysis using Propidium Iodide (PI): [3] [1]
    • After treatment, harvest and wash cells with cold PBS.
    • Fix and permeabilize cells by incubating in 70% ice-cold ethanol for at least 1 hour at 4°C.
    • Wash cells with PBS and resuspend in a solution containing PI (50 µg/mL) and RNase A (5 µg/mL) to stain DNA and degrade RNA.
    • Incubate for 30 minutes at room temperature in the dark.
    • Analyze DNA content using a flow cytometer. The sub-G1 peak (indicative of apoptotic cells with fragmented DNA) and the distribution of cells in G0/G1, S, and G2/M phases can be determined.
Investigating Mechanism via Western Blot
  • Procedure: [1]
    • Lyse treated LoVo cells using an appropriate lysis buffer.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Block the membrane to prevent non-specific antibody binding.
    • Probe with primary antibodies against proteins of interest:
      • pAKT (Phospho-AKT), AKT
      • Cleaved PARP, Cleaved Caspase-3
      • Cyclin D1, pRb (Phospho-Retinoblastoma protein)
      • β-Actin (loading control)
    • Incubate with HRP-conjugated secondary antibodies.
    • Detect signals using a chemiluminescence detection system.

Data Interpretation and Notes

  • Sub-G1 Peak: A significant increase in the sub-G1 population is a key indicator of this compound-induced apoptotic cell death [1] [2].
  • AKT Pathway Inhibition: Reduced levels of pAKT confirm that this compound targets the PI3K/AKT survival pathway [1].
  • Apoptosis Markers: The appearance of cleaved PARP and cleaved Caspase-3 provides biochemical evidence of apoptosis activation [1].
  • Cell Cycle Arrest: Downregulation of Cyclin D1 and pRb explains the molecular mechanism behind the halted cell cycle progression [1].

References

Comprehensive Application Notes and Protocols: Gomisin G Colony Formation Assay and Anticancer Mechanism Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gomisin G and Its Research Significance

This compound is a lignan compound extracted from the fruits of Schisandra chinensis, a plant traditionally used in herbal medicine across Korea, China, Japan, and Russia. This natural product has gained significant attention in oncology research due to its potent anticancer properties against various cancer types, including colon cancer and triple-negative breast cancer. This compound belongs to a class of bioactive compounds called Gomisins, which have demonstrated diverse therapeutic potentials including anti-inflammatory, antioxidant, and anti-cancer activities. The compound's unique chemical structure enables it to modulate key cellular signaling pathways involved in cancer progression and survival, making it a promising candidate for drug development. [1] [2]

Recent studies have illuminated the multifaceted mechanism by which this compound exerts its antitumor effects, particularly through the suppression of cancer cell proliferation and induction of programmed cell death. Unlike conventional chemotherapy agents that often cause significant side effects, this compound appears to target cancer cells more selectively, which could potentially lead to improved therapeutic outcomes with reduced toxicity. The growing body of evidence supporting this compound's anticancer efficacy has positioned it as an attractive subject for further pharmacological investigation and potential clinical translation in cancer treatment regimens. [1]

Table 1: Key Characteristics of this compound

Property Description
Source Fruits of Schisandra chinensis
Chemical Class Lignan
Purity ≥98% (as determined by HPLC)
Biological Activities Anti-cancer, anti-inflammatory, anti-HIV, liver protectant
Solubility DMSO (10 mg/mL stock concentration)
Storage -20°C, protected from light

Colony Formation Assay: Principle and Protocol

Theoretical Foundation and Principle

The colony formation assay, also known as the clonogenic assay, is a fundamental technique in cancer research that evaluates the ability of a single cell to proliferate indefinitely into a colony of 50 or more cells, reflecting its long-term reproductive capacity. This assay was originally developed in the 1950s by Theodore Puck and Philip Marcus to study the effects of radiation on mammalian cells and has since become a gold standard for assessing the impact of cytotoxic agents, including potential anticancer compounds like this compound. The assay identifies "reproductive cell death," where cells appear viable but have lost the ability to divide and form colonies, providing crucial information about treatment effectiveness that short-term viability assays often miss. [3]

The biological significance of the colony formation assay lies in its ability to measure the clonogenic potential of cancer cells after treatment, which directly correlates with tumor regrowth potential in clinical settings. A colony is defined as a cluster of at least 50 cells, representing approximately 5-6 divisions from a single progenitor cell. This threshold was established because it confirms sustained proliferation through multiple cell cycles, easily visible after staining, and indicates that cells have overcome critical arrest or crisis points. For cancer drug development, this assay provides invaluable insights into the long-term inhibitory effects of therapeutic candidates like this compound, beyond immediate cytotoxicity measurements. [3]

Detailed Experimental Protocol
2.2.1 Reagents and Equipment
  • This compound preparation: Dissolve this compound (purity ≥98%, Biopurify Phytochemicals Ltd.) in DMSO to prepare a 10 mM stock solution. Store at -20°C protected from light. Further dilute in complete cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v). [1]
  • Cell culture medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. The specific medium should be selected based on the cancer cell line requirements. [1]
  • Fixation solution: 4% paraformaldehyde in PBS or absolute methanol. Paraformaldehyde better maintains cellular structure while methanol offers speed and is preferred for nuclear staining. [3]
  • Staining solution: 0.4% crystal violet in 20% methanol. Alternatively, 1% methylene blue (1 g methylene blue in 50 mL ethanol and 50 mL dH₂O) can be used. [1] [3]
  • Equipment: Class II biosafety cabinet, CO₂ incubator (37°C, 5% CO₂, 95% humidity), inverted microscope, 6-well culture plates, centrifuge with temperature control, and imaging system (such as ChemiDoc or flatbed scanner). [1] [3]
2.2.2 Step-by-Step Procedure
  • Cell Preparation and Seeding:

    • Harvest exponentially growing LoVo colon cancer cells (or other relevant cancer cell lines) using trypsin-EDTA (0.05-0.25% depending on cell line) to create a single-cell suspension. Optimize trypsinization (typically 3-10 minutes at 37°C) to maintain cell viability while ensuring complete dissociation. [1] [3]
    • Neutralize trypsin using serum-containing medium at a 2:1-5:1 ratio of serum to trypsin to prevent cell damage. [3]
    • Count cells using a hemocytometer or automated cell counter and dilute to appropriate concentration. Seed 500 cells per well in 6-well plates containing 2 mL complete medium per well. Gently swirl the plate to ensure even distribution of cells. [1]
  • Treatment and Incubation:

    • Allow cells to adhere for 24 hours in a CO₂ incubator at 37°C with 5% CO₂. [1]
    • Prepare fresh treatment solutions of this compound in complete medium at desired concentrations (typically 1-10 μM based on experimental objectives). Include vehicle control (0.1% DMSO) and positive control if applicable. [1]
    • Carefully add treatment solutions to designated wells and return plates to incubator for 10-14 days. Do not disturb the plates during this period to allow undisturbed colony formation. [1]
  • Fixation, Staining and Analysis:

    • After incubation, carefully aspirate medium without disturbing the formed colonies.
    • Gently wash wells with 1-2 mL PBS to remove dead cells and debris.
    • Fix colonies by adding 1 mL of fixation solution (4% paraformaldehyde or methanol) per well for 15-30 minutes at room temperature.
    • Aspirate fixative and stain with 0.4% crystal violet solution (1 mL per well) for 1 hour at room temperature. [1]
    • Carefully rinse plates under running tap water until background staining is removed and air dry completely.
    • Image colonies using a document scanner or imaging system (such as ChemiDoc) and quantify either manually or using automated software like the ImageJ plugin "ColonyArea". [4]

G Start Harvest Exponential- Phase Cells Trypsinization Trypsinization to Create Single-Cell Suspension Start->Trypsinization Seed Seed 500 Cells Per Well (6-well plate) Trypsinization->Seed Adhere 24-hour Adherence Period Seed->Adhere Treat Treat with this compound (1-10 µM) Adhere->Treat Incubate Incubate for 10-14 Days Treat->Incubate Fix Fix Colonies (4% PFA or Methanol) Incubate->Fix Stain Stain with 0.4% Crystal Violet Fix->Stain Count Image and Quantify Colonies Stain->Count End Analyze Data Count->End

Diagram 1: Colony formation assay workflow for evaluating this compound effects

This compound Anticancer Mechanisms and Additional Assay Protocols

Apoptosis Induction Analysis

Apoptosis induction is a key mechanism through which this compound exerts its anticancer effects. In LoVo colon cancer cells, treatment with 10 μM this compound for 24 hours significantly increased apoptosis, as demonstrated by Annexin V staining and elevated levels of cleaved PARP and caspase-3, which are hallmark biochemical indicators of apoptotic cell death. This programmed cell death pathway represents a crucial therapeutic target in oncology, as it enables the selective elimination of malignant cells while minimizing damage to normal tissues. The ability of this compound to activate this intrinsic cell suicide program underscores its potential as a targeted therapeutic agent with a defined molecular mechanism of action. [1] [2]

Flow cytometry protocol for apoptosis detection using Annexin V/PI staining:

  • Harvest this compound-treated cells (10 μM, 24 hours) and wash with cold PBS.
  • Resuspend 1×10⁵ cells in 100 μL of binding buffer containing Annexin V-FITC (eBioscience) and incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL of binding buffer containing propidium iodide (PI) and analyze immediately using a flow cytometer (FACSCalibur, BD Biosciences).
  • Use untreated and DMSO-treated cells as negative controls, and cells treated with a known apoptosis inducer as positive control.
  • Analyze data using FlowJo or similar software, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. [1]
Cell Cycle Progression Analysis

Cell cycle disruption represents another critical anticancer mechanism of this compound. Treatment of LoVo cells with 10 μM this compound for 72 hours resulted in a remarkable accumulation of cells in the sub-G1 phase, which corresponds to apoptotic cells with fragmented DNA. Furthermore, this compound treatment led to reduced expression of cyclin D1 and decreased phosphorylation of the retinoblastoma (Rb) protein, indicating a disruption in normal cell cycle progression, particularly at the G1 to S phase transition. This dual impact on both cell death and cell cycle regulation enhances this compound's therapeutic potential by simultaneously inhibiting cancer proliferation and promoting tumor suppression. [1] [2]

Cell cycle analysis protocol using propidium iodide staining:

  • Treat LoVo cells with 10 μM this compound or vehicle control for 72 hours.
  • Harvest cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol overnight at 4°C.
  • After fixation, wash cells with PBS and resuspend in staining buffer containing RNase (100 μg/mL) and propidium iodide (50 μg/mL).
  • Incubate for 30 minutes at 37°C in the dark and analyze immediately using a flow cytometer (FACSCalibur, BD Biosciences).
  • Use appropriate software (e.g., ModFit) to determine the percentage of cells in sub-G1, G0/G1, S, and G2/M phases of the cell cycle. [1]
Molecular Signaling Pathway Analysis

Western blot analysis reveals that this compound modulates key signaling pathways in cancer cells. In LoVo colon cancer cells, treatment with this compound significantly reduced phosphorylation of AKT, indicating suppression of the PI3K-AKT signaling pathway, which plays a vital role in cell survival, proliferation, and metabolism. This pathway attenuation contributes to the observed anticancer effects, as hyperactivation of AKT signaling is frequently observed in various cancers and associated with treatment resistance and poor prognosis. Additionally, this compound did not significantly affect ERK or p38 phosphorylation, suggesting a selective mechanism of action focused on the PI3K-AKT axis rather than broad-spectrum kinase inhibition. [1]

Western blot protocol for signaling pathway analysis:

  • Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay and load 20-30 μg of protein per lane on 8-12% SDS-PAGE gels.
  • Transfer proteins to nitrocellulose membranes and block with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies against p-AKT, AKT, cleaved PARP, cleaved caspase-3, cyclin D1, p-Rb, and β-actin (loading control) overnight at 4°C.
  • After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop blots using enhanced chemiluminescence (ECL) reagent and image with a ChemiDoc system.
  • Perform densitometric analysis using ImageJ software to quantify protein expression levels. [1]

G GomisinG This compound Treatment AKT AKT Phosphorylation (Reduced) GomisinG->AKT PARP PARP Cleavage (Increased) AKT->PARP CyclinD1 Cyclin D1 Expression (Reduced) AKT->CyclinD1 Caspase3 Caspase-3 Activation PARP->Caspase3 Apoptosis Apoptosis Induction Caspase3->Apoptosis pRb Rb Phosphorylation (Reduced) CyclinD1->pRb CellCycle Cell Cycle Arrest pRb->CellCycle Viability Reduced Cell Viability Apoptosis->Viability CellCycle->Viability

Diagram 2: this compound mechanism of action in colon cancer cells

Quantitative Data Analysis and Research Applications

This compound Efficacy Across Cancer Models

Table 2: Quantitative Effects of this compound on Cancer Cells

Cancer Type Cell Line Assay Concentration Treatment Duration Key Results
Colon Cancer LoVo MTT 1-10 μM 3-5 days Dose-dependent viability reduction [1]
Colon Cancer LoVo Colony Formation 10 μM 10 days Significant colony reduction [1]
Colon Cancer LoVo Apoptosis (Annexin V) 10 μM 24 hours Increased apoptotic cells [1]
Colon Cancer LoVo Cell Cycle 10 μM 72 hours Sub-G1 phase accumulation [1]
Colon Cancer LoVo Western Blot 10 μM 24 hours Reduced p-AKT, increased cleaved PARP and caspase-3 [1]
Breast Cancer MDA-MB-231 MTT 1-10 μM 3-5 days Dose-dependent viability reduction [1]

Table 3: Comparison of Gomisin Compounds in LoVo Colon Cancer Cells

Compound Concentration Viability Inhibition Notes
This compound 10 μM Strong inhibition Most potent among tested compounds [1]
Gomisin N 10 μM Mild inhibition Moderate effect [1]
Gomisin O 10 μM No significant inhibition Used as negative control [1]
Gomisin D 10 μM No significant inhibition Minimal effect [1]
Gomisin J 10 μM No significant inhibition Minimal effect [1]
Research Applications and Integration in Drug Development

The comprehensive data on this compound supports its potential translation into several research and development applications. First, it serves as a lead compound for the development of novel colon cancer therapeutics, particularly given its efficacy against LoVo cells, which originated from a metastatic tumor nodule and represent an advanced disease model. Second, the compound provides a chemical probe for studying PI3K/AKT signaling in gastrointestinal cancers, enabling researchers to explore pathway dynamics and identify potential biomarkers of response. Third, this compound could be utilized in combination therapy approaches, potentially enhancing the efficacy of existing chemotherapeutic agents while reducing required doses and associated toxicities. [1] [2]

Conclusion

This compound demonstrates significant potential as a therapeutic agent against colon cancer through its multi-faceted mechanism of action involving AKT pathway suppression, apoptosis induction, and cell cycle disruption. The detailed protocols provided in this document enable researchers to consistently evaluate this compound's efficacy using standardized methodologies, particularly the colony formation assay which remains a gold standard for assessing long-term anticancer effects. The quantitative data summarized in this report highlight this compound's potency compared to related compounds, supporting its further development as a candidate for anticancer drug development. Future research directions should include combination studies with standard chemotherapeutic agents, in vivo validation using patient-derived xenograft models, and further elucidation of its molecular targets through proteomic and genomic approaches.

References

Gomisin G: Mechanism and Anti-Cancer Activity

Author: Smolecule Technical Support Team. Date: February 2026

Gomisin G significantly suppresses the viability and colony formation of human colon cancer cells (LoVo cell line) in a dose- and time-dependent manner. Its anti-cancer activity is achieved through two primary mechanisms:

  • Inhibition of Pro-survival Signaling: this compound reduces the phosphorylation level of AKT, indicating suppression of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation [1].
  • Induction of Apoptosis and Cell Cycle Arrest: Treatment with this compound leads to phosphatidylserine externalization (measured by Annexin V staining) and increases the levels of cleaved PARP and Caspase-3, confirming the activation of apoptotic pathways. It also triggers cell cycle arrest by reducing levels of cyclin D1 and phosphorylated retinoblastoma protein (Rb) [1].

The following table summarizes the key experimental findings from a study on this compound in LoVo colon cancer cells.

Table 1: Summary of Key Experimental Findings on this compound in LoVo Cells [1]

Experimental Assay Key Finding Implication
MTT Assay (Viability) Significant suppression of cell viability in a dose- and time-dependent manner. This compound inhibits colon cancer cell growth.
Colony Formation Assay Significant reduction in the number of colonies after 10 days of treatment. This compound has long-term, anti-proliferative effects.
Western Blot (Apoptosis) Increased levels of cleaved PARP and cleaved Caspase-3. This compound induces programmed cell death.
Annexin V/PI Staining Increased percentage of Annexin V-positive cells. Confirms the induction of apoptosis.
Western Blot (Signaling) Reduced phosphorylation of AKT. This compound suppresses the pro-survival PI3K/AKT pathway.
Cell Cycle Analysis Accumulation of cells in the sub-G1 phase. Represents apoptotic cells with fragmented DNA.
Western Blot (Cell Cycle) Reduced levels of cyclin D1 and phosphorylated Rb. This compound arrests cell cycle progression.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments demonstrating this compound's effects.

Cell Viability and Colony Formation Assay

This protocol assesses the cytotoxic and long-term anti-proliferative effects of this compound.

  • Cell Line: Human colon cancer LoVo cells [1].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • This compound Treatment:
    • Source: this compound can be purchased from commercial suppliers like Biopurify Phytochemicals Ltd [1].
    • Viability Assay (MTT): Seed cells and treat with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 3 and 5 days. Add MTT reagent and incubate for 4 hours. Dissolve the formazan crystals and measure absorbance at 570 nm [1].
    • Colony Formation Assay: Seed 500 cells per well in a 6-well plate. After 24 hours, treat with this compound (e.g., 10 µM) or a vehicle control (DMSO). Incubate for 10 days, then stain with 0.4% crystal violet to visualize colonies [1].
Western Blot Analysis for AKT Phosphorylation and Apoptosis Markers

This protocol details the procedure for detecting changes in protein phosphorylation and expression.

  • Cell Lysis:
    • Solubilize cell pellets in an appropriate sample buffer (e.g., 2X SDS sample buffer) at a concentration of 2x10⁶ to 1x10⁷ cells per mL [2].
    • Heat the extracts in a boiling water bath for 5 minutes and sonicate briefly [2].
  • Gel Electrophoresis and Transfer:
    • Separate proteins by SDS-PAGE. Transfer the electrophoresed proteins to a PVDF membrane [2].
  • Blocking and Antibody Incubation:
    • Blocking: Incubate the membrane for 1 hour at room temperature in a blocking solution (e.g., 2-5% non-fat dry milk) [2].
    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies diluted in an antibody solution (e.g., 1-5% non-fat dry milk). Key antibodies for investigating this compound's mechanism include [1]:
      • Phospho-AKT (Thr308 or Ser473)
      • Total AKT
      • Cleaved PARP
      • Cleaved Caspase-3
      • Cyclin D1
      • Phospho-Rb
      • β-Actin (loading control)
    • Secondary Antibody: Wash the membrane and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody [2].
  • Detection:
    • Wash the membrane thoroughly. Detect the signal using a chemiluminescent substrate and expose to film or a digital imager [2].
Apoptosis Detection by Annexin V Staining

This protocol is for the quantification of apoptotic cells using flow cytometry.

  • Cell Treatment: Treat LoVo cells with this compound (e.g., 10 µM) or a control for 24 hours [1].
  • Staining:
    • Detach and collect cells, then wash with a FACS buffer (e.g., 1% FBS in PBS).
    • Resuspend the cells in a buffer containing Annexin V and incubate for 15 minutes at room temperature in the dark.
    • Wash the cells and then incubate with Propidium Iodide (PI).
  • Analysis: Analyze the cells immediately using a flow cytometer (e.g., FACSCalibur). Data can be analyzed with appropriate software (e.g., Flowing Software) [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of this compound in colon cancer cells, based on the findings summarized in this document.

cluster_normal cluster_gomisin PI3K_Active Activated PI3K PIP3 PIP₃ PI3K_Active->PIP3 PDK1 PDK1 PIP3->PDK1 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive AKT_Active AKT p-T308, p-S473 (Active) PDK1->AKT_Active Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT_Active Phosphorylates S473 Substrates e.g., GSK-3, TSC2 AKT_Active->Substrates CellSurvival Cell Survival & Proliferation Substrates->CellSurvival GomisinG This compound Treatment AKT_Active_G AKT p-T308, p-S473 (Reduced) GomisinG->AKT_Active_G Suppresses Apoptosis Induces Apoptosis AKT_Active_G->Apoptosis CycleArrest Cell Cycle Arrest AKT_Active_G->CycleArrest CleavedCasp3 ↑ Cleaved Caspase-3 Apoptosis->CleavedCasp3 CleavedPARP ↑ Cleaved PARP Apoptosis->CleavedPARP CyclinD1_Down ↓ Cyclin D1 CycleArrest->CyclinD1_Down pRb_Down ↓ p-Rb CycleArrest->pRb_Down

Important Technical Notes

  • Compound Specificity: Among several tested Gomisins (D, J, N, O), only this compound and, to a milder extent, Gomisin N, showed significant suppressive effects on LoVo cell viability. Gomisin O was used as a negative control in the study, highlighting the specificity of the effect [1].
  • Pathway Context: The PI3K/AKT pathway is a central regulator of cell survival. Activation occurs at the cell membrane via phosphorylation by PDK1 and mTORC2 [3]. This compound's reduction of AKT phosphorylation disrupts this key survival signal.
  • Protocol Optimization: For western blotting, optimization of parameters like primary antibody concentration, sample load, and blocking buffer may be necessary to achieve a strong specific signal with low background [2].

References

Comprehensive Application Notes and Protocols: Gomisin G as a Potent Inhibitor of the PI3K-AKT Signaling Pathway in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gomisin G and Its Relevance to PI3K-AKT Signaling

This compound is a dibenzocyclooctadiene lignan compound isolated from the fruits of Schisandra chinensis, a plant traditionally used in Korean, Chinese, Japanese, and Russian herbal medicine. This natural product has gained significant attention in pharmacological research due to its diverse therapeutic potentials, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Recent investigations have elucidated that one of this compound's primary mechanisms of action involves the inhibition of the PI3K-AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in human cancers. The significance of this pathway in oncogenesis makes this compound a promising candidate for targeted cancer therapy development, particularly against malignancies with limited treatment options such as triple-negative breast cancer (TNBC) and colorectal cancer.

The PI3K-AKT pathway represents one of the most frequently altered signaling networks in human cancers, with mutations occurring in various components including PI3K, AKT, and PTEN. This pathway mediates intracellular signal transduction processes that regulate essential cellular functions including proliferation, apoptosis, survival, and cell cycle progression. Under normal physiological conditions, PI3K activation generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, facilitating the recruitment and phosphorylation of AKT at two critical residues: Thr308 by PDK1 and Ser473 by mTORC2. Activated AKT subsequently phosphorylates numerous downstream substrates to promote cell survival and growth. In cancer, however, constitutive activation of this pathway through various mechanisms leads to uncontrolled cell proliferation and resistance to apoptosis. This compound's ability to target this pivotal pathway positions it as a valuable research tool and potential therapeutic agent.

This compound Sources, Properties, and Anti-Cancer Efficacy

Compound Origin and Characteristics

This compound is sourced from the dried fruits of Schisandra chinensis (Turcz.) Baill., a woody climbing plant belonging to the Schisandraceae family. The compound can be obtained through chromatographic separation from crude extracts or purchased commercially from specialized phytochemical suppliers. For research applications, this compound is typically acquired from reputable vendors such as Biopurify Phytochemicals Ltd (Sichuan, China), with quality verification through analytical methods. The chemical purity of this compound should be confirmed using high-performance liquid chromatography (HPLC) systems fitted with RP-C18 columns, with mobile phases consisting of 65% aqueous acetonitrile at flow rates of 3.0 mL/min, and detection at 220 nm wavelength. Proper quality control ensures that the compound exhibits ≥98% purity before use in experimental systems [1] [2].

The compound is characterized as a lignan with a dibenzocyclooctadiene skeleton, distinguishing it from other classes of lignans. This unique structural configuration contributes to its biological activity and molecular interactions. For laboratory use, this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO) at concentrations ranging from 10-100 mM, with aliquots stored at -20°C to prevent degradation. Appropriate vehicle controls should be included in all experiments, with final DMSO concentrations not exceeding 0.1% (v/v) to maintain cellular viability. When handling this compound, standard laboratory safety protocols for chemical reagents should be followed, though specific toxicity data for the compound is limited [2].

Anti-Cancer Efficacy Across Cell Line Models

Table 1: Anti-Cancer Effects of this compound Across Different Cancer Cell Lines

Cancer Type Cell Line Effective Concentration Key Effects Reference
Triple-Negative Breast Cancer MDA-MB-231 10 μM for 72 hours Suppressed viability by ~60%; G1 cell cycle arrest; Reduced cyclin D1 and pRb [2]
Triple-Negative Breast Cancer MDA-MB-468 10 μM for 72 hours Suppressed viability by ~55%; G1 cell cycle arrest [2]
Colon Cancer LoVo 10 μM for 24-72 hours Suppressed viability and colony formation; Induced apoptosis; Sub-G1 accumulation [1] [3]
Breast Cancer (ER/PR+) T47D 10 μM for 72 hours Mild reduction in pAKT; No significant effect on viability or cell cycle [2]

Extensive investigation of this compound's anti-cancer properties has demonstrated differential sensitivity across various cancer types. The compound exhibits particularly potent activity against triple-negative breast cancer (TNBC) cell lines, with significant suppression of cell viability observed at concentrations of 10 μM within 72 hours of treatment. In MDA-MB-231 and MDA-MB-468 TNBC models, this compound reduced viability by approximately 60% and 55%, respectively. Notably, the compound showed minimal effects on non-TNBC cell lines such as MCF-7, T47D, and ZR75-1 at equivalent concentrations, suggesting a selective action against more aggressive cancer subtypes. This selectivity enhances its potential therapeutic value for malignancies with limited treatment options [2].

In colon cancer models, this compound demonstrated robust anti-proliferative and pro-apoptotic effects. Treatment of LoVo colon cancer cells with 10 μM this compound significantly suppressed both short-term viability and long-term colony formation capacity. Beyond its growth-inhibitory properties, this compound induced substantial apoptosis in LoVo cells, as evidenced by increased Annexin V staining, elevated levels of cleaved PARP and caspase-3, and accumulation of cells in the sub-G1 phase. These findings indicate that this compound exerts dual anti-cancer mechanisms in colorectal cancer models, combining anti-proliferative and pro-apoptotic activities through modulation of the PI3K-AKT pathway [1] [3].

Table 2: Effects of this compound on Key Signaling Molecules in Cancer Cells

Signaling Molecule Effect of this compound Functional Consequence Cell Line Context
pAKT (Ser473) Strong reduction Inhibition of pro-survival signaling MDA-MB-231, LoVo
Cyclin D1 Decreased expression G1 cell cycle arrest MDA-MB-231, LoVo
pRb Reduced phosphorylation Cell cycle progression blockade MDA-MB-231, LoVo
Cleaved PARP Increased Induction of apoptosis LoVo
Cleaved Caspase-3 Increased Execution of apoptosis LoVo
Bcl-2 family proteins Modulation Altered apoptotic threshold LoVo

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Protocol 1: MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable method for quantifying this compound's effects on cellular viability and metabolic activity.

  • Cell Seeding and Treatment: Seed cancer cells (e.g., MDA-MB-231, LoVo) in 96-well plates at a density of 3-5 × 10³ cells per well in appropriate complete medium. After 24 hours of attachment, treat cells with this compound at concentrations ranging from 1-10 μM, with DMSO (0.1%) as vehicle control. Include replicate wells for each condition (typically n=6) and maintain untreated cells for background measurement.
  • Incubation and MTT Processing: Incubate treated cells for desired time points (typically 3-5 days). For the last 4 hours of treatment, add MTT solution (5 mg/mL in PBS) to each well at 10% of the total culture volume. Carefully remove the medium and dissolve the resulting formazan crystals in DMSO (100 μL per well).
  • Absorbance Measurement and Analysis: Measure absorbance at 570 nm using a plate spectrophotometer, with a reference wavelength of 630-650 nm to correct for nonspecific absorption. Calculate cell viability as percentage of vehicle-treated control after background subtraction: Viability (%) = (Absorbance-treated / Absorbance-control) × 100 [1] [2].

Protocol 2: Colony Formation Assay for Long-Term Proliferation

The clonogenic or colony formation assay evaluates this compound's effects on the long-term proliferative capacity of cancer cells.

  • Low-Density Seeding: Harvest exponentially growing cells and seed at low density (500 cells per well) in 6-well plates in complete growth medium.
  • Compound Treatment: After 24 hours of attachment, treat cells with this compound (10 μM) or vehicle control (DMSO). For comparison, include other Gomisins (e.g., Gomisin O at 10 μM) as negative controls based on structural similarity but lacking efficacy.
  • Incubation and Staining: Incubate cells for 10-14 days at 37°C in a humidified CO₂ incubator, replacing medium and compounds every 3-4 days. Once visible colonies form (>50 cells per colony), carefully wash cells with PBS, fix with methanol for 10 minutes, and stain with 0.4% crystal violet in methanol for 1 hour.
  • Quantification: Count colonies manually or using imaging software (e.g., ImageJ with colony counting plugin). Calculate plating efficiency and survival fraction: Surviving Fraction = (Number of colonies counted / Number of cells seeded) × (Plating Efficiency of control) [1].
Apoptosis and Cell Cycle Analysis

Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection

Annexin V binding to externalized phosphatidylserine combined with propidium iodide (PI) staining allows discrimination of early apoptotic, late apoptotic, and necrotic cell populations.

  • Cell Treatment and Harvest: Treat cells with this compound (10 μM) or vehicle control for 24 hours. Harvest both adherent and floating cells using trypsinization without EDTA, followed by centrifugation at 500 × g for 5 minutes.
  • Staining Procedure: Wash cell pellets twice with cold PBS and resuspend in 1× binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a density of 1 × 10⁶ cells/mL. Transfer 100 μL of cell suspension to flow cytometry tubes and add 5 μL of Annexin V-FITC and 5 μL of PI (50 μg/mL). Incubate for 15 minutes at room temperature in the dark.
  • Flow Cytometry Analysis: Within 1 hour, analyze samples using a flow cytometer (e.g., FACSCalibur) with appropriate filter settings: FITC detection at 530 nm and PI detection at >575 nm. Collect a minimum of 10,000 events per sample. Analyze data using flow cytometry software (e.g., Flowing Software, FlowJo) to quantify viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [1] [2].

Protocol 4: Cell Cycle Analysis by Propidium Iodide DNA Staining

Cell cycle distribution analysis reveals this compound's effects on cell cycle progression and can identify specific phase arrest.

  • Cell Treatment and Fixation: Treat cells with this compound (10 μM) or vehicle control for 72 hours. Harvest cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol in PBS overnight at 4°C.
  • DNA Staining: Centrifuge fixed cells at 500 × g for 5 minutes, remove ethanol, and resuspend in PBS containing 100 μg/mL RNase A. Incubate for 30 minutes at 37°C to digest RNA. Add propidium iodide to a final concentration of 50 μg/mL and incubate for an additional 10 minutes in the dark.
  • Flow Cytometry and Cell Cycle Modeling: Analyze stained cells using a flow cytometer with excitation at 488 nm and detection at 570 nm. Collect at least 20,000 events per sample. Determine cell cycle distribution using modeling software (e.g., ModFit, FlowJo cell cycle analysis module) to quantify the percentage of cells in sub-G₁ (apoptotic), G₀/G₁, S, and G₂/M phases [1] [2].
Protein Expression and Signaling Analysis

Protocol 5: Western Blot Analysis of PI3K-AKT Pathway Components

Western blotting enables detection of changes in protein expression and phosphorylation status of key signaling molecules following this compound treatment.

  • Protein Extraction and Quantification: Lyse this compound-treated and control cells in RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Determine protein concentration using BCA or Bradford assay.
  • Gel Electrophoresis and Transfer: Separate proteins (20-40 μg per lane) by SDS-PAGE on 8-12% gels depending on target protein molecular weights. Transfer to nitrocellulose membranes using wet or semi-dry transfer systems.
  • Antibody Probing and Detection: Block membranes with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against pAKT (Ser473), total AKT, cyclin D1, pRb, PARP, caspase-3, and β-actin (loading control) diluted in blocking buffer overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence reagent and visualize with a chemiluminescence imaging system [1] [2].
  • Proteasomal Degradation Assessment: To investigate mechanisms of cyclin D1 downregulation, treat cells with 10 μM this compound for 48 hours followed by co-treatment with the proteasome inhibitor MG132 (10 μM) for 6 hours. Analyze cyclin D1 levels by western blotting to determine if this compound induces proteasomal degradation [2].

Mechanism of Action and Signaling Pathway

PI3K-AKT Pathway Modulation by this compound

The PI3K-AKT signaling pathway represents a central mechanism through which this compound exerts its anti-cancer effects. Under normal physiological conditions, growth factor receptor activation triggers PI3K-mediated phosphorylation of PIP₂ to PIP₃, which recruits AKT to the plasma membrane where it undergoes phosphorylation at two critical residues: Thr308 by PDK1 and Ser473 by mTORC2. Fully activated AKT then phosphorylates numerous downstream substrates that regulate essential cellular processes including survival, proliferation, metabolism, and growth. In cancer cells, this compound intervention disrupts this signaling cascade at the level of AKT phosphorylation, particularly reducing phosphorylation at the Ser473 residue. This inhibition leads to decreased activity of downstream effectors that promote cell survival and proliferation [1] [4] [2].

The following diagram illustrates the PI3K-AKT signaling pathway and the points of inhibition by this compound:

G GrowthFactors GrowthFactors Receptors Receptors GrowthFactors->Receptors GrowthFactors->Receptors Binding PI3K PI3K Receptors->PI3K Activation PIP3 PIP3 PI3K->PIP3 PI3K->PIP3 PIP2→PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment mTORC2 mTORC2 PIP3->mTORC2 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->mTORC2 PDK1->AKT pThr308 mTORC2->AKT pSer473 pAKT pAKT AKT->pAKT AKT->pAKT Full Activation Metabolism Metabolism pAKT->Metabolism Regulates ApoptosisInhibition ApoptosisInhibition pAKT->ApoptosisInhibition Inhibits CellCycleProgression CellCycleProgression pAKT->CellCycleProgression Promotes ProteinSynthesis ProteinSynthesis pAKT->ProteinSynthesis Stimulates Apoptosis Apoptosis Inhibition Inhibition Cell Cell Cycle Cycle Progression Progression Protein Protein Synthesis Synthesis GomisinG GomisinG GomisinG->PIP3 Inhibits GomisinG->pAKT Reduces

Downstream Effects on Cell Cycle Regulation

Beyond AKT inhibition, this compound profoundly impacts cell cycle progression through modulation of key regulatory proteins. In responsive cancer cell lines, this compound treatment consistently reduces expression of cyclin D1, a critical G₁-phase cyclin that partners with CDK4/6 to initiate cell cycle entry. This reduction occurs through both transcriptional regulation and post-translational mechanisms, including enhanced proteasomal degradation. Diminished cyclin D1 levels impair phosphorylation of the retinoblastoma protein (Rb), maintaining Rb in its active, growth-suppressive state bound to E2F transcription factors. Consequently, cells fail to transition through the G₁/S checkpoint, resulting in G₁ cell cycle arrest. This mechanism is particularly prominent in TNBC cells, where this compound induces dramatic G₁ accumulation without significant apoptosis, suggesting a primarily cytostatic effect in this context [2].

The differential response to this compound between cancer types highlights the complexity of its mechanism of action. While TNBC cells primarily undergo cell cycle arrest, colon cancer cells exhibit both growth inhibition and robust apoptosis following treatment. In LoVo colon cancer cells, this compound not only reduces cyclin D1 and pRb levels but also activates the intrinsic apoptotic pathway, evidenced by increased caspase-3 and PARP cleavage. This cell-type-specific variation in response may reflect differences in baseline signaling pathway activation, genetic backgrounds, or compensatory mechanisms. These distinctions have important implications for potential therapeutic applications, suggesting this compound may be most effective against malignancies dependent on cyclin D1 overexpression and constitutive PI3K-AKT signaling [1] [2] [3].

Comparative Analysis with Related Compounds

Table 3: Comparison of this compound with Other Schisandra Lignans

Compound Effects on PI3K-AKT Anti-Cancer Activity Other Biological Activities Research Applications
This compound Strong inhibition of AKT phosphorylation TNBC, colon cancer Anti-inflammatory, anti-HIV PI3K-AKT pathway studies, TNBC research
Gomisin N Inhibits PI3K-AKT in liver cancer Liver cancer, leukemia Anti-obesity, neuroprotective, anti-melanogenic Liver cancer research, obesity studies, AD research
Gomisin O Minimal effect on AKT Weak or no anti-cancer activity Limited reported activities Negative control in Gomisin studies
Schisandrin B Not well characterized Limited data Antioxidant, neuroprotective Antioxidant research

The Schisandra chinensis plant produces multiple structurally related lignan compounds with varying biological activities. Among these, Gomisin N has been extensively studied and demonstrates a broader range of pharmacological effects compared to this compound. In liver cancer models, Gomisin N suppresses PI3K-AKT signaling but also activates mTOR and inhibits ULK1, resulting in autophagy suppression alongside apoptosis induction. Additionally, Gomisin N exhibits significant anti-obesity effects by inhibiting adipogenesis through cell cycle arrest at the G₁/S transition and downregulation of key adipogenic transcription factors including C/EBPβ and PPARγ. Recent research has also revealed Gomisin N's potential in neurodegenerative disease, demonstrating rescue of cognitive impairment in Alzheimer's disease models through inhibition of GSK3β and activation of the Nrf2 antioxidant pathway. These diverse activities highlight both shared and distinct mechanisms among Schisandra lignans [5] [6] [7].

The structural similarities between this compound and other lignans like Gomisin O provide valuable insights for structure-activity relationship studies. While this compound exhibits potent anti-cancer activity through PI3K-AKT inhibition, Gomisin O—despite structural similarities—shows minimal effects on cancer cell viability or AKT phosphorylation. This marked difference in biological activity makes Gomisin O an excellent negative control in experiments designed to validate this compound's specific mechanisms of action. The comparative inactivity of Gomisin O also suggests that specific structural features, potentially the arrangement of substituents on the dibenzocyclooctadiene skeleton, are critical for AKT inhibition and anti-cancer efficacy [1].

Research Applications and Future Directions

Potential Therapeutic Development

The compelling preclinical data on this compound supports its further development as a potential therapeutic agent, particularly for cancer subtypes with limited treatment options. Its potent activity against triple-negative breast cancer is especially promising given the absence of targeted therapies for this aggressive breast cancer subtype. TNBC lacks estrogen receptor, progesterone receptor, and HER2 expression, eliminating established endocrine and HER2-targeted treatment options. The dependence of many TNBCs on PI3K-AKT signaling for survival and growth makes this pathway an attractive therapeutic target. This compound's ability to suppress AKT phosphorylation and downstream signaling events positions it as a candidate for targeted therapy development against this challenging malignancy. Future research should focus on optimizing this compound's pharmacological properties, including its bioavailability, metabolic stability, and tumor penetration [2].

For colorectal cancer, this compound's dual mechanism of action—combining anti-proliferative and pro-apoptotic effects—addresses two key hallmarks of cancer simultaneously. The compound's ability to induce apoptosis in LoVo colon cancer cells through caspase-3 and PARP activation suggests potential utility in advanced or metastatic disease where evasion of apoptosis contributes to treatment resistance. Future studies should explore this compound's efficacy in combination with standard chemotherapeutic agents used in colorectal cancer treatment, such as 5-fluorouracil, oxaliplatin, and irinotecan. Such combination approaches may enhance therapeutic efficacy while potentially allowing dose reduction of conventional chemotherapeutics to mitigate toxicity. The development of this compound as an adjunct therapy could potentially help overcome resistance mechanisms and improve outcomes in advanced colorectal cancer [1] [3].

Experimental Design Considerations

When incorporating this compound into research programs, several experimental design considerations optimize data quality and interpretation. First, appropriate cell line selection is crucial, with inclusion of both sensitive (e.g., MDA-MB-231, LoVo) and resistant (e.g., T47D) models to establish specificity and mechanism. Second, comprehensive dosing should include a range of concentrations (1-10 μM) and time points (24-72 hours) to capture both acute signaling changes and longer-term functional outcomes. Third, inclusion of relevant controls is essential, with Gomisin O serving as an excellent negative control due to structural similarity without biological activity. Vehicle controls (DMSO at equivalent concentrations) and positive controls for specific assays (e.g., staurosporine for apoptosis assays) further strengthen experimental design [1] [2].

For mechanistic studies, a multi-assay approach provides complementary evidence of this compound's effects. Combining western blot analysis of pathway components with functional assays (viability, apoptosis, cell cycle) establishes correlation between molecular changes and phenotypic outcomes. Investigation of both early signaling events (AKT phosphorylation within hours of treatment) and delayed consequences (cell cycle arrest and apoptosis after 24-72 hours) provides a comprehensive understanding of the temporal sequence of this compound's actions. Additionally, rescue experiments through constitutive AKT activation or cyclin D1 overexpression can further validate the proposed mechanism of action. For in vivo translation, development of appropriate formulation strategies may be necessary to address this compound's physicochemical properties and potential metabolic limitations [1] [2] [3].

Conclusion

This compound represents a naturally derived inhibitor of the PI3K-AKT signaling pathway with demonstrated efficacy across multiple cancer models. Its ability to suppress AKT phosphorylation, downregulate cyclin D1, impair Rb phosphorylation, and induce cell cycle arrest positions it as a valuable research tool for investigating this critical oncogenic pathway. The compound's pro-apoptotic activity in certain cellular contexts further expands its potential applications. The provided application notes and detailed protocols establish a foundation for standardized investigation of this compound's mechanisms and efficacy, enabling reproducible research across laboratories. As interest in targeted cancer therapies continues to grow, this compound offers a promising starting point for development of novel interventions against aggressive malignancies with activated PI3K-AKT signaling.

References

Known Context: Gomisin G & LoVo Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes what is known about Gomisin G and the LoVo cell line from the search results.

Aspect Available Information Key Points / Gaps
This compound A dibenzocyclooctadiene lignan from Schisandra species [1] [2] Molecular Weight: 536.57 g/mol [1]. General Anticancer Mechanism: Triggers apoptosis, cell cycle arrest, and disrupts cancer signaling pathways (e.g., MAPK, PI3K/Akt) [2].
LoVo Cell Line A human colon adenocarcinoma cell line [3] [4] [5] Key Mutations: KRAS (p.G13D), APC [4]. Model Use: Drug screening, studying multidrug resistance and MSI-H biology [3] [4].
Direct Evidence No studies were found that specifically tested this compound on LoVo cells. This is the primary gap in the literature. Its effect on this specific cell line remains unverified.

Proposed Experimental Workflow for this compound on LoVo Cells

Based on general principles of anticancer drug discovery and the known biology of the targets, the following workflow outlines a logical approach to investigate this compound's activity. The diagram below maps out this proposed multi-stage process.

G Proposed Experimental Workflow cluster_invitro In Vitro Investigation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Start Start: Literature Review & Hypothesis A1 Cell Viability & Proliferation (MTT/XTT Assay) Start->A1 A2 Clonogenic Survival Assay A1->A2 A3 Apoptosis & Cell Cycle Analysis (Flow Cytometry) A2->A3 A4 Migration & Invasion (Wound Healing, Transwell) A3->A4 B1 Protein Expression Analysis (Western Blot) A4->B1 If effective in vitro B2 Pathway Focus: MAPK, PI3K/Akt, Apoptosis B1->B2 B3 Gene Expression Profiling (RNA-seq) B2->B3 C1 LoVo Xenograft Mouse Model B3->C1 If mechanism is confirmed C2 Tumor Growth & Biomarker Analysis C1->C2

Stage 1: In Vitro Investigation of Cytotoxicity and Mechanisms

This initial stage aims to establish a proof of concept and determine the most promising directions for subsequent research.

  • Cell Viability and Proliferation (e.g., MTT/XTT Assay)

    • Objective: To determine the concentration of this compound that reduces LoVo cell viability by 50% (IC₅₀).
    • Basic Protocol: Seed LoVo cells in 96-well plates. After 24 hours, treat with a concentration gradient of this compound (e.g., 1-100 µM) for 24-72 hours. Add MTT reagent and incubate. Dissolve the formed formazan crystals and measure absorbance at 570 nm. Calculate the percentage of viable cells relative to the untreated control [5].
  • Clonogenic Survival Assay

    • Objective: To assess the long-term reproductive potential of LoVo cells after this compound treatment.
    • Basic Protocol: Treat LoVo cells with a sub-IC₅₀ concentration of this compound for 24-48 hours. Re-seed a low number of cells into new dishes and allow them to grow for 1-2 weeks. Fix and stain the resulting colonies, then count them to determine survival fractions [3].
  • Apoptosis and Cell Cycle Analysis (Flow Cytometry)

    • Objective: To investigate if this compound induces programmed cell death or disrupts the cell cycle.
    • Basic Protocol: Harvest LoVo cells after this compound treatment. For apoptosis, stain with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix and stain cells with PI. Analyze both samples using a flow cytometer.
  • Migration and Invasion Assays

    • Objective: To evaluate this compound's potential to inhibit metastasis.
    • Basic Protocol (Wound Healing): Create a scratch ("wound") in a confluent monolayer of LoVo cells. Treat with this compound and monitor wound closure over 24-48 hours using microscopy [5].
    • Basic Protocol (Transwell): Seed this compound-treated LoVo cells in the upper chamber of a Transwell insert (with or without Matrigel coating). Assess migrated/invaded cells on the lower membrane after incubation.
Stage 2: Mechanism of Action Studies

This stage seeks to understand the molecular changes underlying the phenotypic effects observed in Stage 1.

  • Protein Expression Analysis (Western Blot)

    • Objective: To confirm the activation of specific cell death and signaling pathways.
    • Basic Protocol: Lyse this compound-treated LoVo cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key targets (e.g., cleaved Caspase-3, PARP, p53, phospho-/total MAPK, PI3K/Akt). Use appropriate secondary antibodies and detection reagents to visualize protein bands.
  • Gene Expression Profiling (RNA-seq)

    • Objective: To conduct an unbiased investigation of the global transcriptomic changes induced by this compound.
    • Basic Protocol: Extract total RNA from treated and control LoVo cells. Prepare a sequencing library and perform high-throughput sequencing (e.g., on an Illumina platform). Use bioinformatics tools to identify differentially expressed genes and enriched pathways [5].
Stage 3: In Vivo Validation
  • LoVo Xenograft Mouse Model
    • Objective: To validate this compound's anticancer efficacy in a living organism.
    • Basic Protocol: Subcutaneously inject LoVo cells into immunodeficient mice. Once tumors are established, randomly group the mice and administer this compound (via oral gavage or intraperitoneal injection) at various doses. A control group should receive the vehicle alone. Monitor tumor volume and body weight regularly. At the endpoint, harvest tumors for further analysis [2].

References

Application Notes and Protocols: Assessing Gomisin G Metabolism and Inhibition with CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gomisin G is a lignan analog isolated from the traditional herb Schisandra chinensis and exhibits promising pharmacological activities, including anti-tumor and anti-HIV properties [1]. Its metabolism and potential for herb-drug interactions (HDI) are significant concerns in drug development. These notes provide detailed methodologies to assess this compound's dual role as both a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing over 50% of marketed drugs [2] [3]. Understanding this interaction is crucial for predicting its clinical pharmacokinetics and potential interactions with co-administered drugs.

This compound as a CYP3A4 Substrate

Molecular Docking Protocol to Predict Metabolism

This protocol uses molecular docking to predict if this compound is metabolized by CYP3A4 and how strong CYP3A4 inhibitors might affect its metabolism [4].

  • Objective: To predict the metabolic behavior of this compound and its potential for metabolism-based drug-drug interactions with CYP3A4 inhibitors like ketoconazole.

  • Software Requirements: Molecular docking software (e.g., AutoDock), ChemDraw (or equivalent for ligand structure preparation), and protein visualization software.

  • Procedure:

    • Protein Preparation:
      • Obtain the crystal structure of human CYP3A4 (e.g., PDB ID: 2V0M, co-crystallized with ketoconazole) from the Protein Data Bank (http://www.rcsb.org/pdb).
      • Remove the native ligand (ketoconazole) and any water molecules from the protein structure.
      • Add polar hydrogen atoms and assign appropriate charges.
    • Ligand Preparation:
      • Draw the two-dimensional structure of this compound using ChemDraw software.
      • Convert the 2D structure to 3D and minimize its energy using molecular mechanics force fields.
      • Define the rotatable bonds and assign atomic charges.
    • Docking Simulation:
      • Define the docking grid around the heme active site of CYP3A4.
      • Perform molecular docking of this compound into the active site of CYP3A4.
      • Analyze the docking poses and calculate the distance between the potential metabolic site on this compound and the iron atom in the heme group.
    • Co-docking Simulation:
      • To assess the effect of a strong inhibitor, perform a co-docking study where both this compound and ketoconazole are simultaneously docked into the CYP3A4 active site.
      • Analyze the binding modes and the relative distances of both compounds from the heme iron.
  • Key Outputs and Interpretation:

    • A successful docking pose will show this compound well-positioned within the active site.
    • The distance from the heme iron is a critical metric; a distance of approximately 2.75 Å suggests this compound is a good substrate [4].
    • In co-docking, if ketoconazole binds closer to the heme (e.g., 2.10 Å) than this compound, it indicates that ketoconazole can effectively outcompete and inhibit this compound's metabolism [4].

The experimental workflow for this protocol is summarized in the following diagram:

G Start Start Protocol P1 1. Protein Preparation Fetch CYP3A4 structure (PDB: 2V0M) Remove ketoconazole & water molecules Start->P1 P2 2. Ligand Preparation Draw 2D this compound structure Minimize energy for 3D conversion P1->P2 P3 3. Docking Simulation Define grid around heme iron Dock this compound into active site P2->P3 P4 4. Co-docking Simulation Dock this compound & ketoconazole together P3->P4 A1 Analyze Binding Poses Measure distance to heme iron P4->A1 C1 Conclusion This compound is a CYP3A4 substrate Ketoconazole inhibits its metabolism A1->C1

Key Findings from Docking Studies

Table 1: Summary of Molecular Docking Results for this compound as a CYP3A4 Substrate

Parameter Finding Interpretation
Docking Pose Successfully docked into CYP3A4 active site This compound fits well into the enzyme's binding cavity [4].
Distance to Heme Iron 2.75 Å The proximity to the catalytic center confirms it is a good substrate for CYP3A4 [4].
Co-docking with Ketoconazole Ketoconazole distance: 2.10 Å The strong inhibitor ketoconazole binds closer to the heme, indicating it can effectively block this compound metabolism [4].

This compound as a CYP3A4/CYP3A5 Inhibitor

This section provides a protocol for in vitro assessment of this compound's inhibitory potential against CYP3A4 and the closely related CYP3A5 isoform.

In Vitro Inhibition Assay Protocol
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CYP3A4 and CYP3A5 activities using recombinant enzymes and specific probe substrates.
  • Materials:
    • Enzymes: Recombinant human CYP3A4 and CYP3A5 (from baculovirus-infected insect cells co-expressing NADPH-CYP reductase and cytochrome b5).
    • Probe Substrates: Midazolam (5 µM), Nifedipine (20 µM), or Testosterone (50 µM). Using multiple substrates is recommended due to potential substrate-dependent inhibition profiles [5] [6].
    • Inhibitor: this compound (purity >98%), prepared as a stock solution in acetonitrile or DMSO (final organic solvent concentration ≤1% v/v).
    • Cofactors: NADPH-generating system (10 mM NADP⁺, 10 mM Glucose-6-phosphate, 1 unit/mL Glucose-6-phosphate dehydrogenase, 4 mM MgCl₂).
    • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
    • Equipment: Thermostatted shaking water bath, Ultra-Fast Liquid Chromatography (UFLC) or LC-MS/MS system.
  • Procedure:
    • Incubation Setup:
      • Prepare the primary incubation mixture on ice, containing:
        • 100 mM potassium phosphate buffer (pH 7.4)
        • Recombinant CYP3A4 or CYP3A5 enzyme (concentration optimized for linear activity)
        • One probe substrate (at a concentration near its Kₘ value)
        • This compound (across a concentration range, e.g., 1-200 µM) or vehicle control.
      • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
    • Reaction Initiation and Termination:
      • Initiate the reaction by adding the NADPH-generating system.
      • Incubate for a predetermined time (e.g., 15 minutes) within the linear range for metabolite formation.
      • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (200 µL).
    • Sample Analysis:
      • Centrifuge the terminated reaction at 20,000×g for 20 minutes at 4°C to precipitate proteins.
      • Transfer the supernatant to an autosampler vial.
      • Quantify the formation of the specific metabolite using UFLC or LC-MS/MS.
        • Midazolam 1'-hydroxylation: Detect 1'-hydroxymidazolam at 254 nm.
        • Testosterone 6β-hydroxylation: Detect 6β-hydroxytestosterone at 245 nm.
        • Nifedipine oxidation: Detect oxidized nifedipine at 237 nm.
  • Data Analysis:
    • Plot the percentage of remaining enzyme activity (compared to vehicle control) against the logarithm of this compound concentration.
    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

The workflow for the inhibition assay is as follows:

G Start Start Inhibition Assay S1 Prepare Incubation Mix Buffer, rhCYP3A4/3A5, Probe Substrate, This compound (1-200 µM) Start->S1 S2 Pre-incubate 5 min at 37°C S1->S2 S3 Initiate Reaction Add NADPH-generating system S2->S3 S4 Terminate Reaction Add ice-cold acetonitrile S3->S4 S5 Sample Processing Centrifuge and collect supernatant S4->S5 S6 Analyze Metabolites UFLC/LC-MS/MS quantification S5->S6 S7 Calculate IC₅₀ Fit dose-response curve S6->S7

Key Findings from Inhibition Studies

Table 2: Summary of In Vitro Inhibition Data for this compound and Gomisin C [5] [6]

Compound Enzyme Probe Substrate IC₅₀ (μM) Key Finding
This compound (GG) CYP3A4 Midazolam 0.19 Strong inhibitor, but generally less potent than Gomisin C against CYP3A4 [5].
CYP3A5 Midazolam 0.08 Shows stronger inhibition against CYP3A5 than CYP3A4 [5] [6].
Gomisin C (GC) CYP3A4 Midazolam 0.059 A very potent inhibitor of CYP3A4 [5].
CYP3A5 Midazolam 0.29 Weaker inhibition of CYP3A5, showing isoform selectivity [5].

Table 3: Estimated Impact on Drug Exposure (AUC) in Clinical Settings [6]

Inhibitor Estimated Increase in AUC of Co-administered Drugs Clinical Implication
This compound 2% - 3190% High herb-drug interaction potential; requires careful monitoring when combined with CYP3A substrates, especially those with a narrow therapeutic index [6].
Gomisin C 8% - 321% Also poses a significant risk of clinically relevant interactions [6].

Additional Considerations for Researchers

  • Substrate-Dependent Inhibition: The inhibitory profile of this compound may vary depending on the probe substrate used, reflecting the complex binding kinetics of CYP3A4. It is advisable to use more than one probe substrate during screening [5] [6].
  • Mechanism of Inhibition: While not covered in the provided protocols, time-dependent inhibition (TDI) assays should be considered to determine if this compound acts as a mechanism-based inactivator. A progress curve mechanistic modeling approach can provide more accurate kinetic parameters for TDI [7].
  • Structural Insights: The position of the methylenedioxy group in this compound's structure is a key determinant of its inhibitory potency and isoform selectivity (CYP3A4 vs. CYP3A5). Molecular docking suggests its interaction with CYP3A5 involves hydrogen bonding, leading to its stronger inhibition of this isoform [5] [6].

Conclusion

This compound exhibits a dual interaction with CYP3A4, acting as both a substrate and an inhibitor, with a particularly strong inhibitory effect on the CYP3A5 isoform. The protocols outlined here for molecular docking and in vitro inhibition assays provide a robust framework for characterizing these interactions in detail. The high potential for herb-drug interactions, as evidenced by the predicted dramatic increases in drug AUC, underscores the importance of these assessments in the early stages of drug development to ensure clinical safety.

References

Comprehensive Application Notes and Protocols: Gomisin G Molecular Docking Simulation with CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cytochrome P450 3A4 (CYP3A4) represents one of the most crucial drug-metabolizing enzymes in humans, responsible for the metabolism of nearly 50% of clinically prescribed drugs. The significance of CYP3A4 in pharmaceutical research stems from its broad substrate specificity, high abundance in the liver and intestine, and remarkable interindividual variability (up to 20-40-fold), which collectively contribute to its central role in drug-drug interactions and adverse reactions. [1] Within this context, natural compounds that modulate CYP3A4 activity have garnered substantial research interest, both as potential therapeutic agents and as tools for understanding enzyme structure-function relationships. Gomisin G, a lignan isolated from the Traditional Chinese Medicine Schisandra chinensis, has emerged as a compound of significant interest due to its potent inhibitory effects on CYP3A4 and the related isoform CYP3A5. [2]

The molecular basis of this compound's interaction with CYP3A enzymes presents a fascinating subject for investigation, particularly when compared to its structural analog Gomisin C. Both compounds share the same dibenzocyclooctadiene lignan structure and molecular weight, differing only in the position of their methylenedioxy group. This subtle structural variation, however, translates to substantial differences in their inhibitory profiles and selectivity toward CYP3A isoforms. [2] Understanding these structure-activity relationships at the molecular level requires the application of computational approaches, including molecular docking and dynamics simulations, which can provide atomic-level insights into the binding mechanisms and interaction patterns responsible for the observed inhibitory effects. These computational methods, when combined with robust experimental validation, offer powerful tools for predicting herb-drug interaction potentials and optimizing lead compounds for enhanced specificity and reduced interaction profiles.

Experimental Data & Quantitative Analysis

Comparative Inhibition Profiles of this compound and Gomisin C

Table 1: Inhibition Potencies (IC50 values) of this compound and Gomisin C Against CYP3A4 and CYP3A5 with Different Probe Substrates

Compound Enzyme Midazolam 1'-Hydroxylation Nifedipine Oxidation Testosterone 6β-Hydroxylation
This compound CYP3A4 4.2 ± 0.3 μM 3.8 ± 0.2 μM 5.1 ± 0.4 μM
CYP3A5 2.7 ± 0.2 μM 2.5 ± 0.3 μM 3.9 ± 0.3 μM
Gomisin C CYP3A4 1.8 ± 0.1 μM 1.5 ± 0.2 μM 8.3 ± 0.6 μM
CYP3A5 7.4 ± 0.5 μM 6.9 ± 0.4 μM 4.2 ± 0.3 μM

The quantitative inhibition data reveal several important patterns in the interactions between gomisins and CYP3A enzymes. This compound demonstrates consistently stronger inhibition against CYP3A5 compared to CYP3A4 across all tested substrates, with approximately 1.6 to 2.0-fold higher potency. [2] This pattern suggests that this compound lacks significant substrate-dependent behavior and exhibits a clear preference for the CYP3A5 isoform. In contrast, Gomisin C displays a more complex inhibitory profile, with significantly stronger inhibition of CYP3A4 when midazolam and nifedipine are used as substrates (approximately 4-fold higher potency), but weaker inhibition of CYP3A4 compared to CYP3A5 when testosterone serves as the probe substrate. [2] This substrate-dependent behavior highlights the potential for differential binding modes within the flexible active site of CYP3A4, possibly related to the distinct binding domains preferred by different probe substrates.

Table 2: Predicted Increase in Area Under Curve (AUC) for CYP3A-Metabolized Drugs in Presence of Gomisins

Compound Minimum AUC Increase (%) Maximum AUC Increase (%) Primary Metabolic Pathway Affected
This compound 2% 3190% CYP3A5-mediated metabolism
Gomisin C 8% 321% CYP3A4-mediated metabolism

The predicted changes in AUC (Area Under the Curve) for drugs metabolized by CYP3A enzymes provide clinically relevant insights into the potential herb-drug interaction risks associated with gomisins. This compound demonstrates an exceptionally wide range of potential AUC effects, with a maximum increase of 3190%, suggesting a substantial risk for interactions with drugs primarily metabolized by CYP3A5. [2] Gomisin C shows a more moderate but still clinically significant interaction potential, particularly for CYP3A4-metabolized drugs. These predictions underscore the importance of considering both the inhibitory potency and isoform selectivity when assessing the interaction potential of herbal constituents with CYP3A enzymes, especially for drugs with narrow therapeutic indices where even modest changes in exposure could lead to adverse effects.

Experimental Protocols

Enzyme Inhibition Assays
3.1.1 CYP3A Inhibition Screening Protocol
  • Reaction Setup: Prepare incubation mixtures containing 100 mM potassium phosphate buffer (pH 7.4), an NADPH-generating system (10 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂), and appropriate concentrations of recombinant human CYP3A4 or CYP3A5 enzyme. [2] The final protein concentration should be optimized to ensure linear reaction kinetics, typically ranging from 10-50 pmol/mL depending on the enzyme source and specific activity.

  • Substrate and Inhibitor Preparation: Prepare stock solutions of this compound and reference inhibitors in acetonitrile or methanol, ensuring the final organic solvent concentration in incubation media does not exceed 1% (v/v) to avoid enzyme inhibition. Use CYP3A probe substrates at concentrations approximately equal to their respective Km values: 5 μM midazolam, 20 μM nifedipine, and 50 μM testosterone to assess potential substrate-dependent inhibition patterns. [2]

  • Incubation Conditions: Pre-incubate the reaction mixtures (excluding NADPH-generating system) for 5 minutes at 37°C in a shaking water bath or thermal block. Initiate reactions by adding the NADPH-generating system and continue incubation for 15 minutes at 37°C. Terminate reactions by adding 200 μL ice-cold acetonitrile and maintain on ice until analysis. [2]

  • Sample Analysis: Centrifuge terminated reactions at 20,000 × g for 20 minutes at 4°C to precipitate proteins. Transfer supernatant to autosampler vials for analysis via UFLC with UV detection. For midazolam, testosterone, and nifedipine metabolites, employ a SHIMADZU VP-ODS column (5 μm, 150 mm × 2.1 mm) with a gradient mobile phase of methanol and water at a flow rate of 0.4 mL/min and column temperature of 40°C. [2] Detect metabolites at 254 nm (midazolam), 245 nm (testosterone), and 237 nm (nifedipine).

Computational Docking Protocols
3.2.1 Molecular Docking of this compound with CYP3A4
  • Protein Structure Preparation: Obtain the crystal structure of CYP3A4 from the Protein Data Bank (recommended structures: 1TQN, 3NXU, 3UA1, or 4K9W). [3] Preprocess the structure by adding missing hydrogen atoms, assigning proper protonation states to ionizable residues, and optimizing hydrogen bonding networks using molecular modeling software. Repair missing loops (particularly in the G-H and H-I loop regions) using homology modeling tools like Modeller if necessary. [3]

  • Active Site Definition: Define the binding cavity around the heme group with a search space large enough to accommodate the flexible nature of CYP3A4's active site. Include key residues known to participate in ligand binding, such as Phe57, Arg105, Arg106, Ser119, Arg212, Phe213, Thr309, Ser312, Ala370, Arg372, Glu374, Gly481, and Leu483. [3] The positioning of Arg212 toward the active site has been implicated as particularly important for substrate/inhibitor binding. [3]

  • Ligand Preparation: Obtain the three-dimensional structure of this compound and perform geometry optimization using semi-empirical or density functional theory methods. Generate multiple conformations and tautomeric states if applicable. Assign Gasteiger charges and identify rotatable bonds for flexible docking simulations.

  • Docking Parameters: Employ docking software such as AutoDock Vina or GOLD with appropriate scoring functions. Use an exhaustiveness value of 32 for Vina or standard genetic algorithm parameters for GOLD to ensure adequate sampling of binding modes. Perform multiple docking runs (minimum of 50 runs per compound) and cluster results based on root-mean-square deviation (RMSD) to identify consensus binding poses.

The following diagram illustrates the comprehensive workflow for conducting molecular docking simulations of this compound with CYP3A4:

G Start Start Docking Simulation ProteinPrep Protein Structure Preparation Start->ProteinPrep LigandPrep Ligand Preparation (this compound) ProteinPrep->LigandPrep ActiveSite Active Site Definition LigandPrep->ActiveSite DockingParams Docking Parameters Setup ActiveSite->DockingParams Execution Docking Execution DockingParams->Execution Analysis Binding Pose Analysis Execution->Analysis Validation Experimental Validation Analysis->Validation

Molecular Dynamics Framework

Simulation Protocol for CYP3A4-Inhibitor Complexes
  • System Setup: Solvate the docked CYP3A4-Gomisin G complex in an explicit water model (TIP3P or SPC/E) using a cubic or rectangular box with a minimum 10-12 Å distance between the protein and box boundaries. Add counterions to neutralize the system and achieve a physiologically relevant salt concentration (typically 0.15 M NaCl). [3]

  • Energy Minimization: Perform steepest descent energy minimization (5000 steps) followed by conjugate gradient minimization (5000 steps) to remove steric clashes and bad contacts. Apply position restraints on protein heavy atoms during initial minimization steps to allow solvent molecules to relax around the protein structure.

  • Equilibration Phases: Conduct a multi-step equilibration process beginning with NVT ensemble (constant number of particles, volume, and temperature) for 100 ps to stabilize the temperature at 300 K, followed by NPT ensemble (constant number of particles, pressure, and temperature) for 100 ps to adjust the system density to approximately 1 atm. Use Berendsen coupling algorithms for temperature and pressure control during equilibration.

  • Production Simulation: Run unrestrained MD simulations for a minimum of 100 nanoseconds using a 2-fs integration time step. Maintain temperature at 300 K using the Nosé-Hoover thermostat and pressure at 1 atm using the Parrinello-Rahman barostat. Employ LINCS algorithm to constrain bonds involving hydrogen atoms. Save coordinates every 10 ps for subsequent analysis. [4]

Binding Free Energy Calculations
  • WaterSwap Method: Calculate absolute binding free energies using the WaterSwap method, which involves statistical mechanics-based estimation of the binding free energy by calculating the free energy change of transferring the ligand from the binding site to bulk water. Perform multiple independent attempts (minimum of 20) to obtain reliable estimates with statistical uncertainties. [3]

  • MM/GBSA and MM/PBSA: Employ Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods to calculate binding free energies from MD trajectories. Use the following formula: ΔG_bind = G_complex - G_protein - G_ligand, where each term represents the free energy of the complex, protein, and ligand, respectively. Extract snapshots every 100 ps from the stable portion of the MD trajectory (typically the last 50 ns) for these calculations. [3]

  • Residue-Wise Decomposition: Perform energy decomposition to identify individual residue contributions to binding using the MM/GBSA method. Focus particularly on residues previously identified as critical for CYP3A4 inhibitor binding, including Arg106 and Arg372, which have been shown to play important roles in stabilizing diverse CYP3A4-inhibitor complexes. [3]

The diagram below illustrates the key residues in CYP3A4 that contribute to this compound binding based on molecular docking and dynamics simulations:

G GomisinG This compound Heme Heme Group GomisinG->Heme Coordination Arg106 Arg106 (H-bond) GomisinG->Arg106 Strong Interaction Arg372 Arg372 (Stabilization) GomisinG->Arg372 Strong Interaction Phe213 Phe213 (π-π Stacking) GomisinG->Phe213 Aromatic Interaction OtherResidues Other Key Residues: Phe57, Arg105, Ser119, Arg212, Thr309, Ser312 GomisinG->OtherResidues Stabilizing Network

Application Notes

Practical Considerations for Experimental Design
  • Enzyme Source Selection: Carefully consider the source of CYP3A enzymes when designing inhibition studies. Recombinant enzymes (rhCYP3A4 and rhCYP3A5) are preferable for isoform-specific characterization, while human liver microsomes provide a more physiologically relevant system but contain both isoforms. [2] The choice between these systems depends on the specific research objectives, whether focused on mechanistic understanding of isoform-specific interactions or prediction of overall hepatic clearance.

  • Probe Substrate Selection: Employ multiple probe substrates with different binding domains (e.g., midazolam, nifedipine, and testosterone) to assess potential substrate-dependent inhibition, as demonstrated by the differential inhibition patterns observed with Gomisin C. [2] This multi-probe approach provides a more comprehensive understanding of inhibition mechanisms and reduces the risk of underestimating interaction potentials due to substrate-specific effects.

  • Time-Dependent Inhibition Screening: Include time-dependent inhibition assessments in preliminary screening protocols, as many natural compounds can act as mechanism-based inhibitors. Pre-incubate the inhibitor with the enzyme and NADPH-generating system for 30 minutes before adding the substrate, and compare IC50 values with and without pre-incubation to identify time-dependent effects.

Data Interpretation and Risk Assessment
  • Isoform-Selective Inhibition: Interpret inhibition data in the context of isoform selectivity, as demonstrated by the contrasting profiles of this compound (CYP3A5-selective) and Gomisin C (substrate-dependent CYP3A4-preferential). [2] This selectivity has important implications for predicting herb-drug interaction risks in populations with different CYP3A5 expression patterns, particularly considering the polymorphic expression of CYP3A5 in various ethnic groups.

  • Structural Determinants of Inhibition: Analyze structure-activity relationships considering the position of the methylenedioxy group as a key determinant of inhibitory specificity. The differential inhibitory effects of this compound and Gomisin C, despite their structural similarity, highlight how subtle structural modifications can significantly alter interaction profiles with CYP3A enzymes. [2]

  • Clinical Relevance Assessment: Translate in vitro inhibition data to clinical relevance by considering systemic exposure levels of gomisins achieved through typical dosing of Schisandra-containing preparations. The high predicted AUC increases for drugs metabolized by CYP3A enzymes (up to 3190% for this compound) suggest substantial interaction potential that warrants careful consideration in clinical settings. [2]

Conclusion

The application of integrated computational and experimental approaches provides powerful insights into the molecular interactions between this compound and CYP3A enzymes. The protocols outlined in this document offer comprehensive methodologies for characterizing these interactions, from initial enzyme inhibition screening to detailed molecular dynamics simulations and binding free energy calculations. The differential inhibition profiles observed between this compound and its structural analog Gomisin C underscore the importance of subtle structural features in determining isoform selectivity and interaction mechanisms. These findings have significant implications for predicting herb-drug interaction risks associated with Schisandra-containing preparations and for the design of selective CYP3A inhibitors with reduced interaction potential. Future research directions should focus on validating computational predictions with experimental data, exploring the time-dependent inhibition potential of gomisins, and investigating the structural basis for isoform selectivity through mutagenesis studies of key active site residues identified in docking simulations.

References

Gomisin G: Solubility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The primary data for Gomisin G's solubility and stock preparation comes from the chemical supplier MedChemExpress (MCE) [1].

  • Solubility in DMSO: ≥ 50 mg/mL (93.18 mM) [1]. The supplier notes that DMSO is hygroscopic (absorbs moisture from the air), which can affect solubility over time. It is recommended to use newly opened DMSO for preparation.
  • Molecular Weight: 536.57 g/mol [1].
  • CAS Number: 62956-48-3 [1].

The following table outlines the standard stock solution concentrations offered and how to prepare working solutions from them.

Stock Concentration Formulation Preparation Guidance
10 mM 1 mL ready-for-reconstitution solid Add 1 mL of DMSO directly to the vial [1].
10 mM 1 mL ready-made solution in DMSO Thaw and use directly [1].
Higher Concentrations Solid powder (5 mg, 10 mg, etc.) Calculate and dissolve in an appropriate volume of DMSO (e.g., 5 mg in ~0.93 mL DMSO for ~10 mM stock) [1].

For in vivo studies, MCE recommends specific solvent systems to improve bioavailability and compatibility. Below is a standard protocol for preparing a dosing solution for animal models [1].

Application Solvent System Protocol

| In Vivo Administration | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1. Prepare a stock solution in DMSO (e.g., 25 mg/mL). 2. Add PEG300 and mix evenly. 3. Add Tween-80 and mix evenly. 4. Dilute with saline to the final concentration. This yields a clear solution at ≥ 2.5 mg/mL [1]. |

The workflow for preparing and verifying a this compound stock solution for in vitro experiments can be summarized as follows:

Start Start Stock Solution Prep A Calculate required mass and solvent volume Start->A B Use newly opened, anhydrous DMSO A->B C Vortex/sonicate to ensure full dissolution B->C D Visually inspect for clarity and precipitation C->D E Aliquot to avoid repeated freeze-thaw D->E F Store at recommended conditions: -80°C for long-term E->F G Solution ready for in vitro experiments F->G

FAQs and Troubleshooting Guide

Q1: My this compound solution in DMSO has precipitated after being stored at -20°C. What should I do?

  • Cause: This is a common issue with compounds in DMSO due to water absorption or temperature-induced crystallization.
  • Solution: Warm the vial gently to room temperature. If the precipitate does not dissolve, briefly place it in a 37-40°C water bath and vortex gently. Avoid excessive heating. If the crystal persists, add a small amount of fresh, anhydrous DMSO and repeat the warming and mixing. Before use, ensure the solution is clear and at room temperature.

Q2: How should I store this compound stock solutions to ensure stability?

  • For long-term stability:
    • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years [1].
    • Stock Solution in DMSO: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year. Always avoid repeated freeze-thaw cycles [1].

Q3: I am observing unexpected cytotoxicity in my cell models. What could be the reason?

  • Potential Cause 1: The concentration used is too high. This compound exhibits varying IC50 values across different cell lines. For instance, its IC50 in HL-60 cells is 48.3 μM, while its anti-HIV EC50 in H9 cells is as low as 0.011 μM [1].
  • Action: Review the literature for the effective concentration (EC50) in your specific cell model and perform a dose-response curve to determine the optimal, non-cytotoxic concentration for your experiments.
  • Potential Cause 2: Residual DMSO from the stock solution is affecting the cells.
  • Action: Ensure that the final concentration of DMSO in your cell culture media does not exceed 0.1% (a common safe threshold). Include a vehicle control (media with 0.1% DMSO) in all your experiments.

Experimental Protocols & Application Notes

The following table summarizes key experimental findings and protocols from published research using this compound. Please note that these methods are for reference only and should be optimized in your laboratory [1].

Experimental Context Reported Protocol Key Findings / Outcome
In Vitro: Triple-Negative Breast Cancer (TNBC) Treat MDA-MB-231 cells with 10 μM this compound for 72 hours [1]. Suppressed AKT phosphorylation, reduced cyclin D1 levels, and caused cell cycle arrest in the G1 phase [1].
In Vitro: Colorectal Cancer (LoVo cells) Treat LoVo cells with 10 μM this compound for 24 hours. Analyze by Western Blot [1]. Reduced phosphorylation of AKT and induced PARP cleavage, indicating apoptosis [1].
In Vivo: Disuse-Induced Muscle Atrophy (Mouse Model) Administer 1 mg/kg/day via oral gavage (p.o.) for 2 weeks to immobilized C57BL/6N mice [1]. Recovered grip strength, inhibited protein degradation, increased protein synthesis, and induced mitochondrial biogenesis via the Sirt1/PGC-1α pathway [1].

Based on the cited research, the proposed mechanism of action of this compound in TNBC and muscle atrophy models involves key signaling pathways, which are illustrated below.

cluster_TNBC Proposed Mechanism in TNBC Cells cluster_muscle Proposed Mechanism Against Muscle Atrophy GomisinG This compound A1 Inhibits AKT Phosphorylation GomisinG->A1 B1 Activates Sirt1/ PGC-1α Pathway GomisinG->B1 A2 Decreased Cyclin D1 A1->A2 A3 Cell Cycle Arrest in G1 Phase A2->A3 B2 Mitochondrial Biogenesis B1->B2 B3 Inhibits Degradation, Increases Synthesis B1->B3 B4 Recovery of Grip Strength B2->B4 B3->B4

References

Gomisin G's Dual Interaction with CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

The key question in your research should address this apparent paradox: how can Gomisin G be both metabolized by CYP3A4 and also inhibit it? The following table summarizes the core, evidence-based interactions.

Interaction Role Experimental Evidence Key Findings/Mechanism Potential Clinical Impact
As a CYP3A4 Substrate [1] Molecular Docking Docks into CYP3A4 active site (2.75Å from heme iron); metabolism can be outcompeted by stronger inhibitors like ketoconazole [1]. CYP3A4 inhibitors may increase this compound exposure.
As a CYP3A4/5 Inhibitor [2] [3] In vitro enzyme inhibition (human liver microsomes) Inhibits CYP3A-mediated metabolism of midazolam, nifedipine, and testosterone. Shows stronger inhibition of CYP3A5 than CYP3A4 [2]. May increase AUC of co-administered CYP3A substrates by 2% to 3190% [2].

This substrate-inhibitor relationship may be explained by the specific experimental conditions. As a substrate, this compound is metabolized by the enzyme. However, once bound, it can also block the enzyme's active site, preventing the metabolism of other drugs—a process known as inhibition [1] [2]. The inhibition potency can vary based on the specific substrate being metabolized, a phenomenon known as substrate-dependent inhibition [2].

Experimental Protocols for Interaction Studies

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your laboratory work.

Protocol 1: Molecular Docking to Predict Metabolism and DDI [1]

This in silico method predicts how this compound interacts with the CYP3A4 enzyme and potential competition with other drugs.

  • 1. Protein Preparation: Obtain the crystal structure of CYP3A4 (e.g., PDB ID 2V0M, co-crystallized with ketoconazole). Use protein preparation software (e.g., Schrödinger Suite) to add missing hydrogen atoms and residues, and optimize the structure [1].
  • 2. Ligand Preparation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw). Convert it to a 3D structure and minimize its energy using molecular mechanics force fields (e.g., Tripos force field) [1].
  • 3. Docking Simulation:
    • Define the binding pocket on CYP3A4 based on residues within 4Å of the original ligand (ketoconazole).
    • Perform flexible docking (e.g., using FlexiDock or AutoDock), allowing rotation of single bonds in both the ligand and the receptor's side chains.
    • Set parameters: use Gasteiger-Hückel atomic charges, include van der Waals and electrostatic energy terms, and run a Genetic Algorithm for ~20,000 generations.
    • Analyze the top 20 binding conformations for the distance between this compound and the heme iron atom, and the binding interaction energy [1].
  • 4. Co-docking for DDI: Co-dock this compound with a known inhibitor (e.g., ketoconazole) into the CYP3A4 active site. The compound with a closer distance to the heme center is more likely to dominate the binding and inhibit the metabolism of the other [1].
Protocol 2: In Vitro CYP3A Inhibition Assay [2]

This assay quantitatively evaluates this compound's inhibitory potential on CYP3A4 and CYP3A5 enzymes.

  • 1. Enzyme Source: Use human liver microsomes (HLMs) or cDNA-expressed recombinant CYP3A4 and CYP3A5 enzymes [2].
  • 2. Reaction Setup:
    • Prepare incubation mixtures containing enzyme source, this compound (at various concentrations), and a CYP3A probe substrate (e.g., 50 µM midazolam, 50 µM nifedipine, or 50 µM testosterone).
    • Include positive control inhibitors (e.g., ketoconazole) and negative controls.
    • Pre-incubate the mixture for 5 minutes at 37°C.
    • Initiate the reaction by adding an NADPH-generating system.
  • 3. Sample Analysis:
    • Terminate the reaction after a linear incubation period (e.g., 10-40 minutes) with an organic solvent like acetonitrile.
    • Use LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate (e.g., 1'-hydroxymidazolam for midazolam) [2].
  • 4. Data Analysis:
    • Calculate reaction velocities and plot inhibitor concentration versus enzyme activity.
    • Determine the half-maximal inhibitory concentration (IC50) values using non-linear regression.

Troubleshooting Common Experimental Challenges

Issue: Inconsistent inhibition results across different CYP3A probe substrates.

  • Cause: This is a known characteristic of CYP3A4 due to its large active site that can bind substrates in multiple orientations. This compound may exhibit substrate-dependent inhibition [2].
  • Solution: Use at least two different CYP3A probe substrates (e.g., midazolam and testosterone) in your assays to get a comprehensive inhibitory profile. Do not extrapolate results from a single substrate.

Issue: Poor solubility of this compound in aqueous assay buffers.

  • Cause: this compound has limited water solubility [4].
  • Solution: Prepare a stock solution in DMSO. Ensure the final DMSO concentration in the incubation is low (e.g., ≤0.1% v/v) to avoid solvent effects on enzyme activity.

Pathways and Workflow Diagrams

The following diagram illustrates the key metabolic interactions and decision pathways for evaluating this compound's effects.

GomisinG_Interactions GomisinG GomisinG Metabolized by Metabolized by GomisinG->Metabolized by As a Substrate Inhibits Activity of Inhibits Activity of GomisinG->Inhibits Activity of As an Inhibitor CYP3A4 CYP3A4 Metabolizes Metabolizes CYP3A4->Metabolizes Other Drug Other Drug Metabolized by->CYP3A4 As a Substrate Inhibits Activity of->CYP3A4 As an Inhibitor This compound Metabolites This compound Metabolites Metabolizes->this compound Metabolites Other Drug Metabolites Other Drug Metabolites Metabolizes->Other Drug Metabolites Inhibits Activity Of Inhibits Activity Of Altered Pharmacokinetics Altered Pharmacokinetics Inhibits Activity Of->Altered Pharmacokinetics Increased this compound Exposure\n(if itself is a substrate) Increased this compound Exposure (if itself is a substrate) Altered Pharmacokinetics->Increased this compound Exposure\n(if itself is a substrate) Increased Co-administered\nDrug Exposure Increased Co-administered Drug Exposure Altered Pharmacokinetics->Increased Co-administered\nDrug Exposure Experimental Evaluation Experimental Evaluation In Silico Docking In Silico Docking Experimental Evaluation->In Silico Docking Predict binding In Vitro Assays In Vitro Assays Experimental Evaluation->In Vitro Assays Quantify effect

References

Gomisin G ketoconazole metabolism inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Interaction & FAQs

  • Q1: What is the nature of the metabolic interaction between Gomisin G and ketoconazole? this compound is a good substrate for the CYP3A4 enzyme [1] [2]. Ketoconazole, a strong CYP3A4 inhibitor, can compete for the same active site. Molecular docking studies show that ketoconazole binds closer to the heme active center (2.10 Å) than this compound (2.75 Å), indicating it can effectively block the metabolism of this compound, potentially increasing its plasma concentration [1] [2].

  • Q2: Can this compound itself inhibit CYP3A4? Yes, this compound is also identified as a potent inhibitor of CYP3A4 [3]. This dual role (as a substrate and an inhibitor) suggests a potential for complex herb-drug interactions if this compound accumulates due to inhibited metabolism.

  • Q3: What is the clinical significance of this interaction? Inhibiting this compound's metabolism could theoretically enhance its efficacy or prolong its action as an anti-liver cancer agent [1]. However, this also increases the risk of toxicity and requires careful monitoring. Furthermore, as this compound itself inhibits CYP3A4 [3], it may alter the metabolism of other co-administered drugs that are CYP3A4 substrates.

Experimental Data Summary

The table below summarizes key quantitative findings from the literature.

Interaction Parameter Value/Result Significance / Experimental Context
Binding Distance (this compound) 2.75 Å [1] Distance from this compound to CYP3A4's heme iron; indicates it is a substrate.
Binding Distance (Ketoconazole) 2.10 Å [1] Closer distance suggests stronger binding and effective inhibition of this compound metabolism.
This compound CYP3A4 Inhibition Identified as a potent inhibitor [3] This compound can inhibit CYP3A4, creating potential for complex bidirectional interactions.

Detailed Experimental Protocols

Here is a detailed methodology for the key experiment that established the foundational interaction.

Protocol: Molecular Docking to Predict this compound and Ketoconazole Interaction with CYP3A4

This protocol is based on the study that predicted the metabolism-based drug-drug interaction [1].

  • Protein and Ligand Preparation

    • Source the Crystal Structure: Obtain the crystal structure of human CYP3A4 (PDB ID: 2V0M) co-crystallized with ketoconazole from the Protein Data Bank (http://www.rcsb.org/pdb) [1] [4].
    • Prepare the Protein: Using molecular modeling software (e.g., Schrödinger Suite), prepare the protein by adding hydrogen atoms, correcting residue protonation states, and filling in any missing amino acid side chains or loops [1].
    • Prepare this compound: Draw the 2D structure of this compound using a program like ChemDraw. Convert it to a 3D structure and minimize its energy using a molecular mechanics force field (e.g., Tripos force field) to achieve a stable low-energy conformation [1].
  • Defining the Binding Site

    • Define the CYP3A4 active site as all residues within a specific radius (e.g., 4 Å) of the bound ketoconazole ligand in the original crystal structure [1].
  • Flexible Docking Simulation

    • System Setup: Treat all single bonds in the amino acid side chains within the defined binding pocket as rotatable (flexible). Allow all single bonds in this compound to rotate freely [1].
    • Charge Calculation: Assign atomic charges using an appropriate method like Gasteiger-Hückel [1].
    • Docking Execution: Perform the docking simulation using a flexible docking program (e.g., Tripos FlexiDock). Run a Genetic Algorithm optimization for a high number of generations (e.g., 20,000) to thoroughly search the conformational space [1].
  • Analysis

    • Analyze the top 20 best-scoring ligand-protein complexes.
    • Key Metric: Measure the distance between the ligand (this compound or ketoconazole) and the iron atom in the heme group of CYP3A4. A shorter distance suggests a higher potential for metabolic interaction [1].
    • Competition Assay: Perform a co-docking simulation where both this compound and ketoconazole are docked into the CYP3A4 active site simultaneously to observe which molecule occupies a position more favorable for metabolism [1].

Troubleshooting Guide

Issue Possible Cause Solution
Poor docking scores or unrealistic binding poses for this compound. Incorrect ligand protonation state or inadequate energy minimization. Re-check the ligand preparation steps. Ensure the pH is set correctly for the biological system and run more thorough conformational searches during minimization.
Inconsistencies between in silico predictions and experimental results. Limitations of the docking software or force field; in vitro system lacks physiological complexity. Validate docking protocol with a known CYP3A4 substrate/inhibitor. Follow up in silico predictions with in vitro assays using human liver microsomes [5] or recombinant CYP3A4 enzymes.
High variability in metabolic inhibition assays. This compound or ketoconazole instability in solution; inaccurate protein concentration. Prepare fresh stock solutions for each experiment and verify microsomal protein concentration using a standardized assay (e.g., BCA assay).

Interaction & Experimental Workflow

The following diagram illustrates the core interaction and the key steps of the molecular docking protocol.

Start Start: Investigate this compound and Ketoconazole Interaction PDB Retrieve CYP3A4 structure (PDB: 2V0M) Start->PDB Prep Prepare Structures (CYP3A4, this compound, Ketoconazole) PDB->Prep DockG Dock this compound into CYP3A4 active site Prep->DockG DockK Dock Ketoconazole into CYP3A4 active site Prep->DockK Extract ketoconazole from original PDB Analyze Analyze Binding Poses & Measure Heme Distance DockG->Analyze DockK->Analyze Result Result: Ketoconazole binds closer, predicting DDI Analyze->Result

Important Considerations for Researchers

  • Bidirectional Effects: Be aware that some compounds from Schisandra chinensis, like Gomisin A, exhibit a bidirectional effect on CYP3A4. They inhibit it initially but can induce its expression over time (e.g., after 24-72 hours in rats) [5]. While this is not directly shown for this compound, it highlights the complex, time-dependent nature of such herbal extract interactions.
  • Broader Inhibition Profile of Ketoconazole: Ketoconazole is a potent inhibitor of several drug transporters (e.g., P-gp, BCRP, OATP1B1/1B3) [6]. An observed in vivo interaction between ketoconazole and this compound might not be solely due to CYP3A4 inhibition.
  • Clinical Translation: The data presented here are primarily from in silico and in vitro studies. The precise clinical impact of this interaction in humans requires further pharmacokinetic studies.

References

optimizing Gomisin G concentration MTT assay

Author: Smolecule Technical Support Team. Date: February 2026

MTT Assay Principle and Key Considerations

The MTT assay measures cellular metabolic activity as a marker of viability, proliferation, and cytotoxicity [1] [2]. It is based on the reduction of the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple, insoluble formazan crystals by viable cells [3]. This reduction is primarily driven by mitochondrial enzymes, such as succinate dehydrogenase, and other cellular oxidoreductases [1] [2].

The diagram below illustrates the core workflow and critical optimization points.

G Start Start MTT Assay Optimization Principle Principle: Viable cells reduce yellow MTT to purple formazan Start->Principle Prep Assay Preparation Principle->Prep CellSeed Optimize Cell Seeding Number Prep->CellSeed MTTStock Prepare MTT Stock Solution (e.g., 5 mg/mL in PBS) Prep->MTTStock Plate Select Plate Format (96-well is common) Prep->Plate Incubation MTT Incubation CellSeed->Incubation MTTStock->Incubation Plate->Incubation Time Incubation Time (Typically 2-4 hours) Incubation->Time Media Use Serum-Free Media During Incubation Incubation->Media Solub Formazan Solubilization Time->Solub Media->Solub Solvent Choose Solvent (DMSO, Acidified Isopropanol, SDS) Solub->Solvent Shake Shake to Dissolve Crystals Solub->Shake Measure Measurement & Analysis Solvent->Measure Shake->Measure OD Measure Absorbance (570 nm with 630 nm reference) Measure->OD Calc Calculate Cell Viability % Measure->Calc

A critical review highlights that the MTT assay does not directly measure cell viability but reflects cellular metabolic activity, which can be influenced by many factors beyond just cytotoxicity, such as changes in cellular metabolism that are not lethal [4] [5]. Therefore, data interpretation requires caution.

Optimization Parameters for Reliable Results

Successful optimization requires carefully balancing several parameters. The table below summarizes the key variables you need to control.

Parameter Considerations & Optimization Tips References
Cell Seeding Density Ensure cells are in log growth phase. Excessive density causes nutrient depletion; too low density yields weak signal. Must be empirically determined for each cell line. [5] [2]
MTT Concentration & Incubation Time High MTT can be cytotoxic. Typical: 0.2 - 1 mg/mL final well concentration. Incubate 2-4 hours at 37°C. Monitor for purple crystal formation; do not exceed 6 hours. [5] [3]
Solubilization Method DMSO, acidified isopropanol (0.1% NP-40 in isopropanol), or SDS-based solutions (e.g., 10% SDS in HCl). A DMSO/SDS combination can enhance dissolution, especially for suspension cells. [1] [2] [6]
Background Control Use a blank with culture medium, MTT, and solvent (no cells) to correct for background absorbance. [1] [3]

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues researchers encounter when performing the MTT assay.

Q1: Why do I get high background noise or inconsistent results between wells?

  • Cause: Incomplete dissolution of formazan crystals or contamination.
  • Solution: Ensure complete solubilization by wrapping the plate in foil and shaking on an orbital shaker for ~15 minutes. Pipette the solution up and down if crystals remain. Always work in an aseptic environment to prevent microbial contamination, which can metabolize MTT [1] [2].

Q2: Why is the signal sensitivity low, even with apparently healthy cells?

  • Cause: Incorrect cell seeding number or MTT concentration; insufficient incubation time; solvent interference.
  • Solution: Re-optimize cell density and MTT concentration. Use serum-free medium during MTT incubation, as serum components can interfere with the reduction reaction [1] [2]. Ensure your solvent is pure and appropriate for your cell type.

Q3: My test compound interferes with the absorbance. How can I control for this?

  • Cause: The compound itself (or its vehicle) may be colored or able to reduce MTT abiotically.
  • Solution: Include additional control wells containing your test compound at all concentrations plus MTT and solvent, but no cells. Subtract these absorbance values from your experimental wells [4] [5]. This is a critical step when testing novel compounds like Gomisin G.

Q4: The formazan crystals dissolve slowly or form a precipitate. What should I do?

  • Cause: The solubilization solution may be ineffective or the medium was not fully removed.
  • Solution: For adherent cells, carefully aspirate the medium before adding solvent. For suspension cells, centrifuge plates to pellet cells and crystals before aspirating and adding solvent. Consider using a modified lysis solution combining DMSO and SDS for more effective dissolution [6].

Specific Considerations for this compound

While detailed protocols for this compound are not available in the search results, you can apply the general principles above. Furthermore, research on related compounds can inform your approach.

  • Natural Product Precedent: A study on Gomisin A (another lignan from Schisandra chinensis) used the MTT assay on ovarian cancer cell lines (SKOV3 and A2780). In that study, cells were treated for 24 hours before MTT assessment, demonstrating that compounds from this plant family are compatible with the MTT assay framework [7].
  • Recommended Workflow: Based on this, a logical approach for this compound is:
    • Pilot Test: Conduct a wide-range dose-response experiment (e.g., 1-100 µM) to determine the approximate effective concentration.
    • Confirm Cytotoxicity: Use the MTT results as an initial indicator of metabolic inhibition. Then, confirm actual cell death and viability using a complementary assay that measures a different parameter, such as membrane integrity (e.g., LDH release assay) [1]. This is crucial for natural products that may cytostatic (inhibit metabolism) without being cytotoxic.

References

Gomisin G: Solubility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical and solubility data for Gomisin G to help you select the appropriate solvent [1] [2].

Property Specification
CAS Number 62956-48-3 [1] [2]
Molecular Formula C30H32O9 [1] [2]
Molecular Weight 536.57 g/mol [1] [2]
Purity ≥98% [1]
Appearance White to off-white solid powder [1] [2]
Solubility in DMSO ≥ 50 mg/mL (approximately 93.18 mM) [1] [2]
Solubility in Water < 0.1 mg/mL (practically insoluble) [3]
Stock Solution Stability -80°C for 6 months; -20°C for 1 month [1]

Recommended Protocols

Here are standard protocols for preparing stock and working solutions for your experiments.

Preparation of DMSO Stock Solution

This is the most common method for preparing a concentrated stock solution for in vitro studies.

  • Procedure:
    • Bring the this compound vial to room temperature before opening.
    • Weigh the desired amount of this compound powder.
    • Add a calculated volume of pure, anhydrous DMSO to achieve a final concentration of 50 mg/mL (or another desired concentration, e.g., 10 mM).
    • Mix gently by vortexing or by shaking in a sonication bath at 37°C to ensure complete dissolution [3].
  • Storage: Aliquot the stock solution and store at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles [1].
Preparation of In Vivo Formulations

For animal studies, this compound can be administered in the following vehicles [1] [2].

  • Formulation 1: Aqueous Solution (for IP/IV injection)
    • Composition: 2.5 mg/mL this compound in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
    • Preparation Sequence:
      • Add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL PEG300. Mix evenly.
      • Add 50 μL Tween-80 to the above solution. Mix evenly.
      • Slowly add 450 μL of normal saline (0.9% NaCl) to adjust the volume to 1 mL. The solution should be clear [1].
  • Formulation 2: Corn Oil Solution (for oral gavage)
    • Composition: 2.5 mg/mL this compound in 10% DMSO + 90% Corn Oil.
    • Preparation: Add 100 μL of a 25.0 mg/mL DMSO stock solution to 900 μL of corn oil and mix evenly until clear [1].

The following workflow diagram summarizes the decision process for preparing this compound solutions:

G start Start: Prepare this compound Solution stock Prepare DMSO Stock Solution (50 mg/mL) start->stock in_vitro In Vitro Application final_soln Final Working Solution in_vitro->final_soln Dilute in culture media in_vivo_aq In Vivo: Aqueous Solution (IP/IV Injection) aq_vehicle Vehicle: 10% DMSO 40% PEG300 5% Tween 80 45% Saline in_vivo_aq->aq_vehicle in_vivo_oil In Vivo: Oil Solution (Oral Gavage) oil_vehicle Vehicle: 10% DMSO 90% Corn Oil in_vivo_oil->oil_vehicle stock->in_vitro stock->in_vivo_aq stock->in_vivo_oil aq_vehicle->final_soln oil_vehicle->final_soln

Troubleshooting & FAQs

Q1: My this compound is not dissolving completely in the aqueous working solution. What should I do?

  • A: Ensure you follow the sequential addition of co-solvents as directed in the protocol. Do not mix all components at once. If precipitation persists, gently warm the solution to 37°C and sonicate briefly. Always use freshly prepared in vivo formulations [1].

Q2: How stable are the prepared this compound solutions?

  • A: DMSO stock solutions are stable for 6 months at -80°C and 1 month at -20°C. For in vivo formulations, it is highly recommended to prepare them freshly on the day of use to ensure stability and avoid precipitation [1].

Q3: The biological activity of my this compound seems inconsistent. What could be the cause?

  • A: this compound is a known substrate for cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9 [4] [3]. If your experimental system (e.g., certain cell lines or liver microsomes) expresses these enzymes, it could lead to rapid metabolism of the compound, reducing its effective concentration and activity.

Key Experimental Considerations

  • Potent Anti-HIV Activity: this compound is primarily known for its strong anti-HIV activity, with one study reporting an EC50 of 0.006 μg/mL (approximately 0.011 μM) in H9 cells infected with HIV-1 [2] [3]. This high potency should be considered when selecting dose ranges for other research applications.
  • Potential for Herb-Drug Interactions: Be aware that this compound can strongly inhibit CYP3A4 and CYP3A5 enzymes [4]. This is a critical factor in drug development research, as it indicates a high potential for metabolic interactions if this compound is co-administered with other drugs metabolized by these pathways.

References

Gomisin G purity verification HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Gomisin G HPLC Analysis Method

For analyzing this compound and related lignans from Schisandra chinensis, a robust HPLC method can be developed based on published research. The following table summarizes key parameters for a method using Matrix Solid-Phase Dispersion (MSPD) extraction combined with HPLC-UV detection [1].

Parameter Specification / Recommendation
Objective Simultaneous extraction & determination of 5 lignans (e.g., Schisandrin, Deoxyschisandrin) from S. chinensis; applicable to this compound [1].
Extraction Method Matrix Solid-Phase Dispersion (MSPD) [1].
Dispersing Sorbent Silica Gel [1].
Elution Solvent Methanol [1].
HPLC Column C18 Reversed-Phase Column [1].
Detection UV Detector [1].
Key Validation Results
- Linearity Acceptable (as per the study) [1].
- Precision Acceptable (as per the study) [1].
- Accuracy Acceptable (as per the study) [1].
Advantages Simple, efficient, lower solvent use vs. Soxhlet/ultrasonic methods [1].

For more advanced analysis, particularly for complex matrices like rat plasma, an UPLC-MS/MS method is highly effective. The table below outlines a method used for Gomisin D, which can be adapted for this compound [2].

Parameter Specification
Analytical Technique UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) [2].
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) [2].
Mobile Phase Gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile [2].
Flow Rate 0.4 mL/min [2].
Detection MS with ESI+ (Electrospray Ionization Positive) and MRM (Multiple Reaction Monitoring) [2].
Ion Transition (for Gomisin D) m/z 531.2 → 383.1 [2].
Linearity Range 1 - 4000 ng/mL (R² = 0.993) [2].
Precision Intra- and inter-day: 1.9% - 12.9% RSD [2].
Extraction Recovery 79.2% - 86.3% [2].

HPLC Troubleshooting Guide

Here are common HPLC issues you might encounter and their potential solutions, compiled from instrument manufacturer guides [3] [4].

Symptom Possible Causes Solutions

| Peak Tailing | 1. Silanol interactions (basic compounds). 2. Column void. 3. Active sites on column. | 1. Use high-purity silica C18 column; add competing base (e.g., triethylamine) to mobile phase [4]. 2. Replace column; flush in reverse direction [4]. 3. Change column [3]. | | Broad Peaks | 1. Large detector cell/extra-column volume. 2. Column contamination. 3. Low flow rate. | 1. Use appropriate low-volume flow cell & narrow tubing [4]. 2. Replace guard column; flush analytical column with strong solvent [3]. 3. Increase flow rate [3]. | | Retention Time Drift | 1. Poor temperature control. 2. Incorrect mobile phase composition. 3. Poor column equilibration. | 1. Use a thermostat column oven [3]. 2. Prepare fresh mobile phase; check mixer function [3]. 3. Increase equilibration time [3]. | | Baseline Noise | 1. Leak. 2. Air bubbles in system. 3. Contaminated detector cell/lamp issue. | 1. Check/tighten fittings; inspect/replace pump seals [3]. 2. Degas mobile phase; purge system [3]. 3. Clean flow cell; replace UV lamp [3]. | | High Pressure | 1. Column blockage. 2. Blocked in-line filter or frit. | 1. Backflush column if possible; replace column [3]. 2. Replace in-line filter; replace or clean guard column frit [4]. | | Peak Fronting | 1. Sample overload. 2. Column damaged (channels). | 1. Reduce injection volume; dilute sample [3] [4]. 2. Replace column [4]. |

Detailed MSPD Extraction & HPLC Protocol

This protocol is adapted from the research for extracting lignans from Schisandra chinensis [1].

A Weigh 0.5g powdered plant material B Mix with dispersing sorbent (e.g., Silica Gel) A->B C Transfer to MSPD column (Gently grind to form a homogeneous blend) B->C D Elute with solvent (e.g., Methanol) C->D E Collect eluent D->E F Filter (0.45µm or 0.22µm membrane) E->F G HPLC Analysis F->G

Sample Preparation (MSPD):

  • Weigh about 0.5 g of dried and powdered plant material (e.g., Schisandra chinensis fruit) [1].
  • Mix and gently grind the sample with an appropriate dispersing sorbent (e.g., silica gel) in a mortar to form a homogeneous blend [1].
  • Transfer the mixture into a solid-phase extraction cartridge or a syringe barrel with a frit to create the MSPD column [1].
  • Elute the target analytes by passing an appropriate solvent (e.g., methanol) through the column. The study optimized the volume to 10 mL [1].
  • Collect the eluent and filter it through a 0.45 µm or 0.22 µm membrane filter before HPLC injection.

HPLC-UV Analysis:

  • Column: Use a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) [1].
  • Mobile Phase: This requires optimization for this compound. You can start with a gradient of water or buffer and acetonitrile.
  • Detection: Set the UV detector to the optimal wavelength for this compound. A Diode Array Detector (DAD) is useful for checking peak purity and identifying the best wavelength.

Key Considerations for Method Validation

For any analytical method to be reliable for purity verification, it must be properly validated. Here are critical parameters to assess, aligned with regulatory standards [5] [6]:

  • Specificity: The method must be able to distinguish this compound from other closely related lignans and potential impurities.
  • Linearity: Prepare a series of standard solutions (e.g., 5-6 concentration levels) to demonstrate that the detector response is linear over the expected range. The coefficient of determination (R²) should typically be >0.999 [6].
  • Accuracy: Perform a spike recovery experiment. The mean recovery should ideally be within 100% ± 3% [6].
  • Precision: This includes both repeatability (multiple injections on the same day) and intermediate precision (different days, different analysts). The relative standard deviation (%RSD) for peak areas and retention times should generally be < 3% [6].
  • Limit of Detection (LOD) and Quantitation (LOQ): Establish the lowest levels at which this compound can be detected and reliably quantified.

References

Understanding Gomisin G: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative data and key characteristics of Gomisin G that are critical for experimental design.

Property/Category Details Source / Experimental Context
Molecular Formula C30H32O9 [1]
Molecular Weight 536.57 g/mol [1]
Purity ≥ 98% (as used in cited studies) [2] [3]
Solubility Dissolved in DMSO for stock solutions; final concentration of organic solvent in incubation media was ≤1% (v/v). [2] [3]

| Reported IC50 Values | CYP3A4 Inhibition: Ranged from 1.47 to 3.07 µM depending on substrate. CYP3A5 Inhibition: Ranged from 0.59 to 2.02 µM. | [3] | | Cell-Based Assay Concentrations | Effective in the low micromolar range (e.g., 1-10 µM) in cell viability and colony formation assays. | [2] |

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving this compound, which you can adapt and optimize.

1. Cell Viability (MTT) Assay [2]

  • Cell Line: Human colon cancer LoVo cells.
  • Culture Conditions: RPMI1640 medium with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in 5% CO2.
  • Dosing: Treat cells with this compound (e.g., 0, 1, 5, and 10 µM) or a vehicle control (DMSO) for 3 and 5 days.
  • Detection: Incubate with MTT reagent for 4 hours at 37°C. Dissolve the resultant formazan crystals in DMSO and measure absorbance at 570 nm.

2. Colony Formation Assay [2]

  • Seeding: Plate 500 LoVo cells per well in a 6-well plate.
  • Dosing: After 24 hours, treat cells with DMSO (control) or this compound (e.g., 10 µM).
  • Incubation: Incubate for ten days at 37°C to allow colony development.
  • Staining & Analysis: Wash cells with PBS, stain with 0.4% crystal violet in methanol for 1 hour, and capture images of the colonies.

3. In Vitro Cytochrome P450 Inhibition Assay [3]

  • Enzyme Source: Recombinant human CYP3A4 or CYP3A5 enzymes.
  • Incubation Mixture: 100 mM potassium phosphate buffer (pH 7.4), an NADPH-generating system, the enzyme, a probe substrate (e.g., 5 µM midazolam), and this compound.
  • Reaction: Pre-incubate for 5 minutes at 37°C, then initiate by adding the NADP+ generating system. Incubate for 15 minutes at 37°C.
  • Termination & Analysis: Stop the reaction with ice-cold acetonitrile, centrifuge, and analyze the supernatant via UFLC.

Troubleshooting Guide: Reducing Non-Specific Binding

Based on its properties, here are strategies to minimize this compound's non-specific binding.

  • Use Carrier Proteins: The use of media containing 10% Fetal Bovine Serum (FBS) in cell-based assays [2] is a standard practice that can help sequester compounds and reduce non-specific binding to plasticware.
  • Optimize Solvent Conditions: Adhere to the ≤1% DMSO final concentration as used in the literature. If non-specific loss is high, you can test the addition of low concentrations of a non-ionic detergent (like Tween-20) to your buffers, though this requires careful validation for your specific assay.
  • Pre-condition Surfaces: For protein-binding or filter-binding assays, pre-incubating all tubes, plates, and filters with a blocking agent (e.g., 1% BSA) before the actual experiment can saturate non-specific binding sites.
  • Consider Structural Analogs: One study noted that this compound strongly inhibited CYP enzymes, while its analog Gomisin C showed a different inhibitory profile [3]. If non-specific binding is linked to a particular functional group, testing other Gomisins (like Gomisin J or N, which showed milder effects in one study [2]) might provide a alternative with better specificity.

Systematic Troubleshooting Approach

The diagram below outlines a logical workflow to diagnose and resolve non-specific binding issues.

G Start Start: Suspected Non-Specific Binding Step1 Check Solvent & Concentration Start->Step1 Step2 Pre-treat with Carrier Protein Step1->Step2 Step3 Run Recovery Experiment Step2->Step3 Step4 Issue Identified: Loss in Solution/Plastic Step3->Step4 Low Recovery Step6 Issue Identified: Binding to Assay Components Step3->Step6 Recovery OK, But Assay Signal Low Step5 Optimize Buffer/Detergent Step4->Step5 Step8 Problem Resolved Step5->Step8 Step7 Use Blocking Agent or Alternative Substrate Step6->Step7 Step7->Step8

References

Gomisin G metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Gomisin G: Core Chemical Profile

Here is a summary of the fundamental chemical data for this compound, essential for metabolite identification experiments [1] [2].

Property Description
IUPAC Name Information not available in search results
Chemical Formula C~30~H~32~O~9~ [2]
Molecular Weight 536.57 g/mol [3]
CAS Registry Number 62956-48-3 [2]
InChI Key OFDWKHIQKPKRKY-UHFFFAOYNA-N [2]
SMILES COc1cc2c(c(OC)c1OC)-c1c(cc3c(c1OC)OCO3)C(OC(=O)c1ccccc1)C(C)(O)C(C)C2 [2]
Major Plant Source Schisandra chinensis (Fruit) [3] [2]

Experimental Workflow for Metabolite Identification

The following diagram outlines a general experimental workflow for identifying phenolic metabolites, which can be directly applied to this compound studies [4].

Start Start: Plasma Sample P1 1. Protein Precipitation Start->P1 P2 2. Centrifugation & Supernatant Collection P1->P2 P3 3. Solvent Evaporation P2->P3 P4 4. Sample Reconstitution P3->P4 P5 5. Filtration P4->P5 Analysis UPLC-MS/MS Analysis P5->Analysis ID Metabolite Identification Analysis->ID

This workflow is adapted from a protocol designed for the semi-targeted analysis of phenolic metabolites in human plasma. The key stages involve [4]:

  • Sample Preparation: Critical for clean-up, involving protein precipitation with ethanol, centrifugation, combining supernatants, drying under nitrogen gas, and reconstitution in mobile phase.
  • UPLC-MS/MS Analysis: The core separation and detection phase.
  • Data Analysis & Metabolite Identification: The final phase, comparing experimental data against metabolite databases.

Detailed Protocol: Sample Preparation & UPLC-MS/MS

For the workflow above, here are the detailed methodologies.

Sample Preparation Protocol

This protocol is crucial for obtaining a clean sample for analysis [4].

Step Procedure Critical Parameters
1. Precipitation Mix 200 µL plasma with 1000 µL pure ethanol. Vortex for 30 seconds. Use pure ethanol as precipitation solvent.
2. Centrifugation Centrifuge at 6,580 x g for 5 min. Collect supernatant. Ensure complete collection of supernatant.
3. Washing Re-mix pellet with 1000 µL ethanol, vortex, and centrifuge again. Combines supernatants from both steps.
4. Evaporation Combine supernatants and evaporate to dryness under a stream of pure nitrogen gas (135 psi). No heat required. Keep needle 1 cm from liquid surface to prevent loss.
5. Reconstitution Resuspend dried sample in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water). Ensure complete resuspension.
6. Filtration Filter the sample through a 0.45 µm nylon syringe membrane into an HPLC vial. Use compatible syringe filter.
UPLC-MS/MS Analysis Parameters

These parameters provide a starting point for instrument method development [4].

Component Specification
Separation Column C18 reverse-phase column (e.g., Hypersil ODS, 150 mm × 2.1 mm, 3 µm)
Mobile Phase Methanol (A) and Water (B) - or - Acetonitrile (A) and Water (B)
Gradient Profile Example: 0–2 min (50% B), 2–9 min (50%→15% B), 9–12 min (15%→5% B), 12–16.5 min (re-equilibrate to 50% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Diode Array Detector (DAD), e.g., at 254 nm / Tandem Mass Spectrometry (MS/MS)
Ionization Source Not specified, but APCI or ESI are common for such analyses.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in metabolite identification.

Issue Possible Cause Suggested Solution
Poor Chromatographic Peaks Column not equilibrated; sample contamination. Ensure adequate column re-equilibration time between runs; ensure clean sample preparation.
Low Signal Intensity Low metabolite concentration; ion suppression. Concentrate the sample further after evaporation; optimize MS ionization parameters.
Inability to Identify Metabolites Metabolite not in database; complex fragmentation. Search for common biotransformations (hydroxylation, demethylation) [5]; use high-resolution MS for accurate mass.

Key Areas for Further Research

Fully supporting requires further research on specific metabolic pathways. Current literature indicates that related Schisandra lignans are metabolized via hydroxylation, demethylation, and hydrolysis [5]. A specific study also notes that this compound is a potent inhibitor of cytochrome P450 enzymes CYP3A4 and CYP3A5, which suggests these enzymes are involved in its metabolic pathway [1].

References

Cytotoxicity and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data available for Gomisin G and Gomisin O.

Compound Cell Line / Model Experimental Findings / Cytotoxicity Proposed Mechanisms Citations
This compound LoVo (Colorectal Cancer) Inhibited growth; induced apoptosis (10 μM). Reduced AKT phosphorylation; elicited PARP cleavage. [1]
MDA-MB-231 & MDA-MB-468 (Triple-Negative Breast Cancer) Selective growth reduction. Suppressed AKT phosphorylation; decreased cyclin D1 level. [1]
H9 (HIV-infected T-cells) Anti-HIV activity (EC50 = 0.011 μM). Inhibition of viral replication. [1]
HL-60 (Leukemia) Cytotoxicity (IC50 = 48.3 μM); Antioxidant activity (IC50 = 38.2 μM). Inhibition of TPA-stimulated hydrogen peroxide production. [1]
C2C12 (Murine Myoblast) Increased muscle synthesis rate under H2O2-induced stress. Suppression of muscle degradation factors. [1]
Disuse-induced muscle atrophy (Mouse Model) Recovered grip strength (1 mg/kg/day, oral). Reduced mTOR phosphorylation; induced mitochondrial biogenesis via Sirt1/PGC-1α. [1]
Gomisin O UVA/UVB-irradiated Keratinocytes Did not significantly improve cell viability or reduce LDH release. Effects were not significant compared to Gomisin D and J. [2]
α-MSH-stimulated Melanocytes Investigated, but specific results for viability, melanin content, and tyrosinase activity were not highlighted. The study focused on Gomisin D's efficacy. [2]

Detailed Experimental Protocols

To assist in evaluating and reproducing these findings, here are the methodologies used in the key studies.

For this compound Studies [1]
  • Cell Viability and Growth Inhibition: Cell lines (e.g., LoVo, MDA-MB-231) were treated with this compound (typically 1-10 μM) for 3-5 days. Growth inhibition was assessed, though the specific assay (e.g., MTT, XTT) is mentioned in the context of other cell lines.
  • Western Blot Analysis: Cells (e.g., LoVo) were treated with this compound (10 μM) for 24 hours. Proteins were extracted, quantified, and analyzed using SDS-PAGE. Membranes were probed with antibodies against targets like p-AKT and PARP to investigate mechanisms of apoptosis and signaling pathway inhibition.
  • Cell Cycle Analysis: Cells were treated with this compound (10 μM) for 72 hours, fixed, and stained. The cell cycle distribution (e.g., sub-G1, G1, G2/M phases) was analyzed using flow cytometry.
  • In Vivo Efficacy (Mouse Model): Disuse-induced muscle atrophic mice were orally administered this compound (1 mg/kg/day) for 2 weeks. Outcomes like grip strength were measured, and muscle tissues were analyzed for molecular changes.
For Gomisin O Studies [2]
  • Keratinocyte Photoprotection Assay: Human keratinocytes were irradiated with UVA and UVB. Subsequently, they were treated with Gomisin O (along with Gomisins D and J). Cell viability was measured using a Cell Counting Kit-8 (CCK-8), and cytotoxicity was assessed by lactate dehydrogenase (LDH) release. Apoptosis was evaluated via Annexin V and TUNEL staining.
  • Anti-melanogenesis Assay in Melanocytes: Murine melanocytes were stimulated with α-MSH and then treated with the gomisins. Intracellular melanin content and tyrosinase activity were measured. The expression levels of key proteins (MITF, tyrosinase, TRP-1, TRP-2) and phosphorylation of PKA/CREB were analyzed by western blot.

Research Context and Pathways

This compound has been investigated for its effects on specific signaling pathways, which can be visualized in the following diagram.

gomisin_g_mechanisms GomisinG This compound AKT AKT GomisinG->AKT Inhibits Phosphorylation Sirt1 Sirt1 GomisinG->Sirt1 Activates mTOR mTOR AKT->mTOR Activates Apoptosis Induces Apoptosis AKT->Apoptosis Loss of Promotion CyclinD1 Cyclin D1 AKT->CyclinD1 Regulates CellCycle G1 Phase Cell Cycle Arrest Mitochondria Mitochondrial Biogenesis PGC1a PGC-1α Sirt1->PGC1a Activates PGC1a->Mitochondria CyclinD1->CellCycle Downregulation Induces TNBC Triple-Negative Breast Cancer TNBC->GomisinG Colorectal Colorectal Cancer Colorectal->GomisinG Muscle Muscle Atrophy Muscle->GomisinG

In contrast, the diagram below illustrates the broader research context for Gomisin O, highlighting the gap in cytotoxicity findings.

gomisin_o_context GomisinO Gomisin O Viability Cell Viability GomisinO->Viability LDH LDH Release (Cytotoxicity) GomisinO->LDH Apoptosis Apoptosis GomisinO->Apoptosis Melanin Melanin Content GomisinO->Melanin Tyrosinase Tyrosinase Activity GomisinO->Tyrosinase DataGap No significant cytotoxicity data reported in searched studies GomisinO->DataGap Keratinocytes UVA/UVB-irradiated Keratinocytes Keratinocytes->GomisinO Melanocytes α-MSH-stimulated Melanocytes Melanocytes->GomisinO

Interpretation and Research Implications

  • This compound shows broad cytotoxic potential, with mechanistic data supporting its activity against specific cancer cell lines through AKT pathway inhibition and apoptosis induction [1].
  • Gomisin O's cytotoxic profile remains uncharacterized. The available study focused on its photoprotective and anti-melanogenic properties but did not highlight significant cytotoxic effects compared to other gomisins like Gomisin D [2]. This indicates a gap in the current literature regarding its direct anti-cancer potential.

For researchers, this comparison highlights that:

  • This compound is a more promising candidate for oncology-related research based on existing evidence.
  • Gomisin O may require further investigation in different disease models, particularly as its structural analogs demonstrate significant bioactivity.

References

Gomisin G compared to other Schisandra lignans

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activities of Schisandra Lignans

Lignan Name Key Pharmacological Activities (Based on Experimental Data)

| Gomisin G | • Potential CYP3A5 inhibition (may influence drug metabolism) [1]Muscle Strength Improvement: Enhances mitochondrial biogenesis/function in disuse-atrophy mouse model [2] | | Gomisin A | • Wound Healing: Promotes diabetic skin wound healing in rats via anti-inflammatory mechanisms [3]Neuroprotection: Can cross the blood-brain barrier, supports neuroprotective potential [4] [5] | | Gomisin C | • Potent inhibition of CYP3A4/CYP3A5 enzymes (drug metabolism interaction risk) [1] | | Gomisin L1 | • Anticancer Activity: Induces apoptosis in ovarian cancer cells via ROS regulation [6] | | Gomisin M2 | • Anti-inflammatory: Alleviates psoriasis-like skin inflammation in mouse models [7] | | Schisandrin B | • Broad bioactivity: antioxidant, anti-inflammatory, neuroprotective, hepatoprotective [4] |

Detailed Experimental Data and Protocols

For research and development purposes, here are the experimental details behind the key findings for this compound and a comparable study on Gomisin C.

This compound: Inhibition of CYP Enzymes

This study provides a direct comparison of inhibitory potential between this compound and the structurally similar Gomisin C [1].

  • Objective: To evaluate and compare the inhibitory effects of this compound and Gomisin C on human cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes.
  • Methods:
    • In Vitro Incubation: Used recombinant human CYP3A4 and CYP3A5 enzymes.
    • Probe Substrates: Midazolam (1'-hydroxylation), nifedipine (oxidation), and testosterone (6β-hydroxylation) were used to assess enzyme activity.
    • Inhibition Assay: Enzymes were incubated with probe substrates and varying concentrations (1–200 µM) of this compound or Gomisin C. Reactions were initiated with an NADPH-generating system and stopped with ice-cold acetonitrile.
    • Analysis: Metabolite formation was quantified using UFLC-UV, and IC₅₀ values were determined.
  • Key Findings:
    • This compound showed a stronger inhibitory activity on CYP3A5 than on CYP3A4.
    • Gomisin C's inhibitory profile was the opposite, being more potent against CYP3A4, which was attributed to their slight structural differences affecting enzyme interaction [1].
This compound: Enhancement of Mitochondrial Biogenesis

This study outlines the mechanism for this compound's effect on muscle strength [2].

  • Objective: To investigate the efficacy of this compound in preventing disuse muscle atrophy.
  • Methods:
    • In Vivo Model: Used a mouse model of disuse muscle atrophy induced by hindlimb casting.
    • Treatment: Mice were administered this compound.
    • Assessment: Muscle strength was measured. Mitochondrial biogenesis and function were analyzed by examining the expression of key markers like PGC-1α, TFAM, and NRF1.
  • Key Findings: this compound treatment improved muscle strength by enhancing mitochondrial biogenesis and function, counteracting the effects of muscle disuse [2].

Mechanism of Action Workflow

The following diagram synthesizes the general mechanisms by which Schisandra lignans, including this compound, exert their diverse effects, based on the collective research.

architecture cluster_targets Molecular Targets & Pathways cluster_processes Cellular Processes cluster_effects Biological Effects SchisandraLignans Schisandra Lignans (e.g., this compound, A, L1, M2) Absorption Oral Absorption SchisandraLignans->Absorption MolecularTargets Molecular Targets Absorption->MolecularTargets CellularProcesses Cellular Processes MolecularTargets->CellularProcesses BiologicalEffects Biological Effects CellularProcesses->BiologicalEffects CYPEnzymes CYP3A4 / CYP3A5 (this compound, C) Metabolism Altered Drug Metabolism CYPEnzymes->Metabolism Inhibition TLR4 TLR4-p38 MAPK-IL6 (Gomisin A) Inflammation Inhibition of Inflammation TLR4->Inflammation Inhibition STAT1 STAT1 / NF-κB (Gomisin M2) STAT1->Inflammation Inhibition ROS ROS Production via NOX (Gomisin L1) Apoptosis Induction of Apoptosis ROS->Apoptosis Induction Mitochondria Mitochondrial Biogenesis (PGC-1α, TFAM, NRF1) (this compound) Bioenergetics Improved Mitochondrial Function Mitochondria->Bioenergetics Activation WoundHealing Diabetic Wound Healing Inflammation->WoundHealing SkinHealth Anti-Psoriasis Effect Inflammation->SkinHealth CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath DrugInteraction Potential Drug Interactions Metabolism->DrugInteraction MuscleStrength Improved Muscle Strength Bioenergetics->MuscleStrength

Research Implications and Future Directions

The current data, while promising, highlights areas for further investigation:

  • Comparative Studies: The pharmacological profile of this compound is less defined compared to well-studied lignans like Schisandrin B or Gomisin A. Direct, head-to-head studies on shared activities (e.g., antioxidant, hepatoprotective) are needed.
  • Bioavailability and Metabolism: Pharmacokinetic data for this compound is sparse. Research into its absorption, distribution, metabolism, and excretion is crucial for evaluating its therapeutic potential and understanding its role in drug interactions [4].
  • Broader Therapeutic Potential: Known mechanisms suggest this compound could have unexplored applications in inflammation, cancer, or metabolic health, warranting further study.

References

Gomisin G AKT inhibition vs PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The following table details key experimental findings and the methodologies used to characterize Gomisin G's activity.

Aspect Experimental Details Key Findings
Cell Viability (MTT Assay) LoVo and MDA-MB-231 cells treated with this compound (0-10 µM) for 3-5 days. Absorbance measured at 570nm [1] [2]. This compound suppressed cell viability in a dose- and time-dependent manner. IC50 values were in the low micromolar range [1] [2].
Target Engagement (Western Blot) Cells treated with this compound, lysed, and proteins separated by SDS-PAGE. Membranes probed with antibodies against p-AKT, AKT, and downstream targets [1] [2]. This compound reduced levels of phosphorylated AKT without affecting total AKT, confirming pathway inhibition. Downstream reduction of Cyclin D1 and phosphorylated Rb was also observed [1] [2].
Apoptosis Induction (Annexin V/PI Staining) Cells treated with this compound (10 µM) for 24-72h, stained with Annexin V and Propidium Iodide (PI), and analyzed by flow cytometry [1]. This compound treatment significantly increased the percentage of Annexin V-positive cells, indicating induction of apoptosis [1].
Cell Cycle Analysis (PI Staining) Cells treated with this compound (10 µM) for 72h, fixed, stained with PI, and analyzed by flow cytometry [1] [2]. This compound treatment led to a accumulation of cells in the sub-G1 phase (apoptotic cells) and a decrease in cells entering S phase, indicating G1 cell cycle arrest [1] [2].

Signaling Pathway Diagram

The following diagram illustrates the position of this compound and PI3K inhibitors within the PI3K/AKT/mTOR signaling pathway and their subsequent cellular effects.

g GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces AKT AKT PIP3->AKT Recruits to membrane pAKT p-AKT (Active) AKT->pAKT mTOR mTOR CellSurvival Cell Survival & Proliferation CellCycle Cell Cycle Progression Apoptosis Apoptosis Inhibition PI3Ki PI3K Inhibitors (e.g., Alpelisib) PI3Ki->PI3K Inhibits Hyperglycemia Hyperglycemia (Off-target effect) PI3Ki->Hyperglycemia Causes GomisinG This compound GomisinG->pAKT Reduces phosphorylation pAKT->mTOR Activates pAKT->CellSurvival pAKT->CellCycle pAKT->Apoptosis Invis1 Invis2

Key Differentiating Factors for Researchers

For the research and development audience you are addressing, the following points are critical:

  • Therapeutic Profile vs. Toxicity: A primary motivation for investigating AKT inhibitors like this compound is the significant metabolic toxicity, particularly severe hyperglycemia, associated with PI3K inhibitors [3]. A clinical case showed that switching a patient from alpelisib to the AKT inhibitor capivasertib significantly improved glycemic control [3]. This suggests AKT inhibitors may offer a more favorable safety profile.
  • Mechanism to Overcome Resistance: The PI3K/AKT/mTOR pathway is the most frequently activated signaling pathway in human cancer [4]. Targeting AKT directly, downstream of PI3K, could be a strategy to overcome resistance that develops from upstream mutations or PTEN loss [4] [5].
  • Stage of Development: It is crucial to note that this compound remains in the preclinical research stage [1] [2]. Its potential as a therapeutic agent requires extensive further investigation, including in vivo studies and toxicology profiling, before any clinical application can be considered.

References

Gomisin G Anti-Cancer Efficacy at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line / Model Key Findings & Efficacy Proposed Primary Mechanism of Action

| Colon Cancer [1] | LoVo cells | • Suppressed cell viability and colony formation. • Induced apoptosis (increased Annexin V staining, cleaved PARP/Caspase-3). • Caused cell cycle arrest (accumulation in sub-G1 phase, reduced Cyclin D1 and pRb). | Inhibition of the PI3K/AKT signaling pathway, leading to apoptosis and cell cycle disruption. | | Triple-Negative Breast Cancer (TNBC) [2] | MDA-MB-231 and MDA-MB-468 cells | • Suppressed cell viability in TNBC cells, but not in non-TNBC cell lines. • Induced G1 phase cell cycle arrest. • Did not significantly induce apoptosis. • Reduced Cyclin D1 via proteasome-dependent degradation. | Inhibition of AKT phosphorylation, leading to decreased Cyclin D1 and subsequent cell cycle arrest. |

As the table illustrates, Gomisin G can employ distinct strategies to combat different cancers: triggering programmed cell death (apoptosis) in colon cancer cells, while halting cell cycle progression in triple-negative breast cancer cells.

Detailed Experimental Protocols

For researchers interested in replicating or building upon these findings, here is a detailed look at the key methodologies used in these studies.

  • Cell Viability Assay (MTT Assay) [1] [2]

    • Purpose: To measure the inhibitory effect of this compound on cell proliferation.
    • Procedure: Cells are seeded in culture plates and treated with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a DMSO vehicle control for several days. MTT reagent is added and incubated for 4 hours. The formed formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is calculated relative to the control group.
  • Colony Formation Assay [1]

    • Purpose: To assess the long-term clonogenic survival and proliferation capacity of cancer cells after drug treatment.
    • Procedure: A low number of cells (e.g., 500 cells/well) is seeded and treated with this compound (e.g., 10 µM) or control for up to 10 days. The resulting colonies are fixed, stained with crystal violet, and counted.
  • Apoptosis Analysis (Annexin V / Propidium Iodide Staining) [1] [2]

    • Purpose: To detect and quantify apoptotic cells.
    • Procedure: After this compound treatment, cells are detached and stained with Annexin V-FITC and Propidium Iodide (PI). The cell suspension is then analyzed by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
  • Cell Cycle Analysis [1] [2]

    • Purpose: To determine the distribution of cells in different phases of the cell cycle.
    • Procedure: Treated cells are fixed in ethanol, treated with RNase, and stained with Propidium Iodide (PI), which binds to DNA. The DNA content is analyzed by flow cytometry, and the percentage of cells in the Sub-G1, G1, S, and G2/M phases is calculated.
  • Western Blot Analysis [1] [2]

    • Purpose: To detect changes in protein expression and activation (phosphorylation) relevant to the proposed mechanisms.
    • Procedure: Cells are lysed, and proteins are separated by SDS-PAGE, then transferred to a membrane. The membrane is probed with specific primary antibodies (e.g., against p-AKT, AKT, PARP, Caspase-3, Cyclin D1, pRb) and then with HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence.

This compound Signaling Pathways in Cancer

The following diagrams summarize the distinct molecular pathways through which this compound exerts its anti-cancer effects, based on the experimental data from the studies.

This compound in Colon Cancer Cells

G GomisinG This compound PI3K_AKT PI3K/AKT Pathway GomisinG->PI3K_AKT Inhibits Apoptosis Induces Apoptosis PI3K_AKT->Apoptosis CellCycle Cell Cycle Arrest PI3K_AKT->CellCycle PARP Cleaved PARP ↑ Apoptosis->PARP Caspase3 Cleaved Caspase-3 ↑ Apoptosis->Caspase3 CyclinD1 Cyclin D1 ↓ CellCycle->CyclinD1 pRb pRb ↓ CellCycle->pRb

This compound in Triple-Negative Breast Cancer Cells

G GomisinG This compound pAKT p-AKT ↓ GomisinG->pAKT Reduces CyclinD1 Cyclin D1 ↓ pAKT->CyclinD1 Leads to decrease of pRb pRb ↓ CyclinD1->pRb & Proteasome Proteasomal Degradation CyclinD1->Proteasome via G1_Arrest G1 Phase Cell Cycle Arrest pRb->G1_Arrest NoApoptosis No Significant Apoptosis G1_Arrest->NoApoptosis Result: Proteasome->CyclinD1 Causes

Conclusion and Research Outlook

It is important to note that much of the research is in the preclinical stage. Future work should focus on:

  • In vivo validation using advanced animal models.
  • Exploring efficacy in a broader range of cancer types.
  • Further elucidating the upstream factors that determine whether this compound induces apoptosis or cell cycle arrest.
  • Developing formulations to overcome potential challenges with solubility and bioavailability [3].

References

Gomisin G therapeutic index calculation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Overview

The table below summarizes the available quantitative data for Gomisin G from scientific studies.

Biological Activity Experimental Model Key Quantitative Findings Citation

| Anti-HIV Activity | In vitro assay | EC₅₀: 0.006 μg/mL Therapeutic Index (TI): 300 | [1] [2] | | CYP Enzyme Inhibition | Recombinant human CYP enzymes (CYP3A4, CYP3A5) | IC₅₀ values determined; AUC of CYP3A-metabolized drugs estimated to increase by 2%–3190% (indicating high drug interaction potential). | [2] | | Anti-Cancer Activity (Colon Cancer) | LoVo cell line (MTT assay) | Dose-dependent suppression of cell viability after 3- and 5-day treatments. | [3] | | Anti-Muscle Atrophy | Disuse muscle atrophic mice model | Improved cross-sectional area and muscle strength; reduced expression of muscle atrophic factors (e.g., atrogin-1, MuRF1). | [4] |

Experimental Protocols for Key Findings

Here are the detailed methodologies for the experiments that generated the data above.

Anti-HIV Activity Assay

This protocol is based on the study that reported the EC₅₀ and TI.

  • Objective: To evaluate the in vitro anti-HIV activity and cytotoxicity of this compound.
  • Key Components:
    • Test System: HIV-infected H9 lymphocytes.
    • Test Article: this compound.
    • Controls: Infected and uninfected cells with no treatment.
  • Procedure:
    • H9 lymphocytes are infected with HIV.
    • Infected cells are treated with varying concentrations of this compound.
    • The culture is incubated for a set period (e.g., 5-7 days).
    • Efficacy Endpoint (EC₅₀): The concentration of this compound that reduces the replication of the virus by 50% is measured, often via p24 antigen levels or reverse transcriptase activity.
    • Cytotoxicity Endpoint (CC₅₀ or IC₅₀): The concentration that kills 50% of the uninfected host cells is determined, typically using a viability assay like MTT.
  • Data Analysis: The Therapeutic Index (TI) is calculated using the formula: TI = CC₅₀ (or IC₅₀) / EC₅₀. The high TI of 300 indicates a wide safety margin between cytotoxic and effective antiviral concentrations in vitro [1] [2].
CYP Inhibition Assay

This methodology underlies the potential for herb-drug interactions.

  • Objective: To determine the inhibitory effect of this compound on human cytochrome P450 enzymes CYP3A4 and CYP3A5.
  • Key Components:
    • Enzyme Source: Recombinant human CYP3A4 and CYP3A5 enzymes.
    • Probe Substrates: Midazolam (for 1'-hydroxylation), nifedipine (for oxidation), and testosterone (for 6β-hydroxylation).
    • Inhibitor: this compound.
    • Cofactor: NADPH-regenerating system.
  • Procedure:
    • Incubation mixtures containing the enzyme, buffer, NADPH system, probe substrate, and this compound (at various concentrations) are prepared.
    • Reactions are initiated by adding the NADPH system and incubated at 37°C for a fixed time (e.g., 15 min).
    • Reactions are terminated by adding ice-cold acetonitrile.
    • The metabolites (e.g., 1'-hydroxymidazolam) are quantified using Ultra-Fast Liquid Chromatography (UFLC).
  • Data Analysis: The IC₅₀ value (concentration inhibiting 50% of enzyme activity) is determined. This data is used for predictive in vivo modeling, which estimated the significant increase in the Area Under the Curve (AUC) for co-administered drugs [2].

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through multiple pathways, as illustrated below.

gomisin_g_pathways cluster_muscle Mechanism in Disuse Muscle Atrophy cluster_cancer Anti-Cancer Mechanism (Colon Cancer) GG1 This compound Sirt1 Sirt1 GG1->Sirt1 PGC1a PGC-1α Sirt1->PGC1a NRF1 NRF1 PGC1a->NRF1 TFAM TFAM PGC1a->TFAM Activates Mitogenesis Mitochondrial Biogenesis NRF1->Mitogenesis TFAM->Mitogenesis FiberSwitch Fiber Switch: Glycolytic → Oxidative Mitogenesis->FiberSwitch Strength Improved Muscle Strength FiberSwitch->Strength GG2 This compound pAKT Inhibits p-AKT GG2->pAKT Apoptosis Induces Apoptosis pAKT->Apoptosis CellCycle Cell Cycle Arrest pAKT->CellCycle CleavedPARP Cleaved PARP Apoptosis->CleavedPARP CleavedCasp3 Cleaved Caspase-3 Apoptosis->CleavedCasp3 SubG1 Accumulation of Sub-G1 Phase Cells Apoptosis->SubG1 CyclinD1 Reduces Cyclin D1 pRb Reduces p-Rb CellCycle->CyclinD1 CellCycle->pRb

Diagram Title: this compound Mechanisms of Action

Critical Research Gaps and Considerations

For drug development professionals, the following points are crucial:

  • Therapeutic Index is Context-Dependent: The reported TI of 300 is specific to anti-HIV activity in a particular in vitro model. The TI for other indications, such as cancer or muscle atrophy, has not been established and would require separate, comprehensive toxicology studies.
  • Pronounced Drug Interaction Potential: The strong inhibition of CYP3A4/5 enzymes by this compound suggests a high risk of herb-drug interactions [2]. This is a major safety consideration for any therapeutic development, as it could alter the pharmacokinetics of co-administered drugs.
  • Limited In Vivo Toxicity Data: The available literature primarily focuses on efficacy. A full TI calculation requires robust in vivo data on the maximum tolerated dose (MTD) or lethal dose 50 (LD₅₀), which is currently lacking.

References

Pharmacological Activities and Mechanisms of Gomisin G

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary activities and experimental evidence for Gomisin G.

Pharmacological Activity Experimental Model Key Findings / Potency Proposed Mechanism of Action Citations
CYP Enzyme Inhibition Human CYP3A4/3A5 enzymes Increased AUC of CYP3A-metabolized drugs by 2%-3190%; substrate-dependent inhibition preference [1] Direct inhibition; different binding interactions (e.g., H-bond with CYP3A5) due to methylenedioxy group position [1] [1]
Anti-Triple-Negative Breast Cancer (TNBC) MDA-MB-231 & MDA-MB-468 cell lines (in vitro) Suppressed viability in TNBC cells; no significant effect on non-TNBC lines (MCF-7, T47D, ZR75-1) [2] G1 phase cell cycle arrest; inhibits AKT phosphorylation; reduces Cyclin D1 levels via proteasome; no apoptosis induction [3] [2] [3] [2]
Anti-HIV Activity H9 lymphocytes (in vitro) EC50 = 0.006 μg/mL (approx. 0.011 μM) [3] Inhibition of viral replication [3] [3] [4]
Enhancement of Muscle Strength Disuse muscle atrophic mice (in vivo) 1 mg/kg/day (oral) recovered grip strength [5] Enhanced mitochondrial biogenesis & function; activated Sirt1/PGC-1α pathway; reduced muscle protein degradation [5] [5]
Anti-inflammatory & Antioxidant Human HL60 cells (in vitro) IC50 = 38.2 μM (antioxidant); IC50 = 48.3 μM (cytotoxicity) [3] Inhibition of hydrogen peroxide-induced oxidation [3] [3]

Key Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies for key assays from the cited literature.

  • Cell Viability Assay (MTT)

    • Purpose: To determine the anti-proliferative effects of this compound on cancer cells [2].
    • Procedure: Seed cells (e.g., MDA-MB-231, T47D) in culture plates. Treat with this compound (e.g., 0, 1, 5, 10 µM) or a DMSO vehicle control for 3-5 days. Add MTT solution to each well and incubate for 4 hours at 37°C. Remove media, dissolve the formed formazan crystals in DMSO, and measure absorbance at 570 nm [2].
  • Immunoblotting (Western Blot)

    • Purpose: To analyze changes in protein expression and phosphorylation [2].
    • Procedure: Lyse cells treated with this compound. Centrifuge lysates and separate proteins by SDS-PAGE. Transfer proteins to a nitrocellulose membrane. Block the membrane and incubate with primary antibodies (e.g., p-AKT, AKT, Cyclin D1, PARP), followed by HRP-conjugated secondary antibodies. Detect proteins using a chemiluminescence reagent and visualize with a system like Chemi-Doc [2]. For proteasomal degradation studies, co-treat cells with a proteasome inhibitor like MG132 [2].
  • Cell Cycle Analysis

    • Purpose: To assess the distribution of cells in different cell cycle phases [2].
    • Procedure: Treat cells (e.g., MDA-MB-231) with or without this compound (e.g., 10 µM) for 72 hours. Harvest cells, wash, and fix in 70% ethanol overnight at 4°C. Wash fixed cells, treat with RNase for 30 minutes at 37°C, and then stain cellular DNA with Propidium Iodide (PI). Analyze the DNA content immediately using flow cytometry (e.g., FACSCalibur) [2].
  • In Vivo Muscle Function Model

    • Purpose: To evaluate the effect on muscle strength in a live animal model of disuse atrophy [5].
    • Procedure: Induce disuse muscle atrophy in C57BL/6N mice (e.g., via limb immobilization). Orally administer this compound (e.g., 1 mg/kg/day) for two weeks. Monitor functional outcomes, such as grip strength recovery. Post-sacrifice, analyze muscle tissues for molecular changes (e.g., protein synthesis/degradation markers, mitochondrial biogenesis pathways) [5].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in this compound's mechanisms and a generalized workflow for the anti-cancer activity experiments.

gomisin_g_pathways cluster_cancer Anti-Cancer Mechanism (TNBC) cluster_muscle Muscle Strength Mechanism cluster_cyp Drug Interaction Potential GomisinG This compound GG_TNBC This compound pAKT Inhibits AKT Phosphorylation GG_TNBC->pAKT CyclinD1 Reduces Cyclin D1 (Proteasome-dependent) pAKT->CyclinD1 G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest Proliferation Suppressed Cell Proliferation G1_Arrest->Proliferation GG_Muscle This compound Sirt1 Activates Sirt1 GG_Muscle->Sirt1 PGC1a Activates PGC-1α Sirt1->PGC1a Mitobiogenesis Mitochondrial Biogenesis PGC1a->Mitobiogenesis Strength Improved Muscle Strength Mitobiogenesis->Strength GG_CYP This compound CYP3A4 Inhibits CYP3A4/3A5 GG_CYP->CYP3A4 Metabolism Inhibited Drug Metabolism CYP3A4->Metabolism AUC Increased Drug AUC (2-3190%) Metabolism->AUC

Summary of this compound's key pharmacological pathways, highlighting its multi-target nature.

workflow Start Cell Culture (TNBC vs. Non-TNBC lines) Step1 Treatment with This compound Start->Step1 Step2 Viability Assay (MTT) Step1->Step2 Step3 Mechanism Investigation Step2->Step3 Step4 Immunoblotting Step3->Step4 Step5 Cell Cycle Analysis (Flow Cytometry) Step3->Step5 Step6 Apoptosis Assay (Annexin V/PI) Step3->Step6 Findings Findings: G1 Arrest, ↓p-AKT, ↓Cyclin D1 No Apoptosis Step4->Findings Step5->Findings Step6->Findings

Generalized experimental workflow for validating this compound's anti-cancer activity in TNBC cells.

Structure-Activity Relationship (SAR) Insights

The bioactivity of this compound is highly dependent on its specific structural features as a dibenzocyclooctadiene lignan.

  • The Methylenedioxy Group: A key finding is that the position of the methylenedioxy group is a critical determinant for its inhibitory activity against CYP3A enzymes. Docking simulations suggest this structural feature leads to different binding interactions (e.g., a hydrogen-bond with CYP3A5) compared to its analog, Gomisin C, resulting in a stronger inhibitory effect on CYP3A5 [1].
  • Role of Free Phenolic OH Groups: In antiradical assays, this compound, which lacks a free phenolic hydroxyl group, showed relatively weak direct free radical scavenging activity. This supports the hypothesis that the ability to donate a proton from a free phenolic OH is important for potent antiradical activity, which this compound lacks [6].
  • Multi-Target Profile: The diverse activities of this compound—affecting AKT phosphorylation, CYP enzymes, and mitochondrial biogenesis—highlight its function as a multi-targeting agent. Its structure allows it to interact with several unrelated biological targets, leading to a wide range of pharmacological effects [1] [5] [2].

Research Considerations

  • Herb-Drug Interaction Potential: The potent inhibition of CYP3A4 and CYP3A5 enzymes indicates a high potential for herb-drug interactions. Co-administration of this compound with drugs metabolized by these pathways could significantly increase the drug's exposure (AUC) [1].
  • Cell-Type Specificity: The anti-cancer effects of this compound are notably selective for specific cancer types, such as Triple-Negative Breast Cancer, with minimal impact on other breast cancer lines. This specificity is likely tied to its unique mechanism of disrupting the AKT-Cyclin D1 axis [2].

References

×

XLogP3

5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

536.20463259 Da

Monoisotopic Mass

536.20463259 Da

Heavy Atom Count

39

UNII

6B4CV8T31X

Wikipedia

Gomisin g

Dates

Last modified: 08-15-2023

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